Dibrompropamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFVGRUYJHMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197918 | |
| Record name | Dibrompropamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-00-4 | |
| Record name | Dibromopropamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibrompropamidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibrompropamidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibrompropamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBROMPROPAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269M3QL74S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of Dibrompropamidine on Bacterial Cell Envelopes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibrompropamidine is an aromatic diamidine antiseptic that has been used for topical treatment of bacterial infections. While its clinical efficacy is established, a detailed understanding of its specific mechanism of action at the molecular level, particularly concerning the bacterial cell wall, remains an area of active investigation. This technical guide synthesizes the available evidence for the mechanism of action of this compound and related diamidine compounds. The current consensus points towards the bacterial cytoplasmic membrane, rather than the peptidoglycan cell wall, as the primary target. This guide will detail the proposed membrane-disruption mechanism, provide relevant quantitative data, outline detailed experimental protocols to investigate these mechanisms, and present visual workflows and pathways to facilitate further research in this area.
Introduction
This compound is a cationic antiseptic agent belonging to the aromatic diamidine class of compounds.[1][2] It exhibits broad-spectrum activity against a variety of bacteria, including pyogenic cocci and some Gram-negative bacilli.[2] Historically, the precise molecular targets of diamidines have not been fully elucidated, with early research suggesting multiple modes of action, including inhibition of oxygen uptake and interaction with nucleic acids.[3][4] However, more recent evidence strongly suggests that, like other cationic antimicrobials, the primary mechanism of action for diamidines is the disruption of the bacterial cell membrane's integrity and function.[3][5] This guide will focus on this proposed mechanism, providing a framework for its investigation.
Proposed Mechanism of Action: Disruption of the Bacterial Cell Membrane
The prevailing hypothesis for the antibacterial action of this compound is its function as a cationic surface-active agent that targets the bacterial cell envelope. This mechanism can be broken down into several key stages:
-
Electrostatic Attraction: As a cationic molecule, this compound is electrostatically attracted to the negatively charged components of the bacterial cell envelope. In Gram-positive bacteria, this includes teichoic acids, while in Gram-negative bacteria, the lipopolysaccharide (LPS) of the outer membrane is the initial point of contact.[6][7]
-
Membrane Permeabilization and Depolarization: Following the initial binding, this compound is thought to disrupt the packing of the lipid bilayer, leading to increased membrane permeability.[3][5] This disruption allows the passage of ions across the membrane, dissipating the membrane potential, a critical component of bacterial energy metabolism and various cellular processes.[5][8]
-
Leakage of Intracellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and even larger molecules like amino acids, ultimately leading to cell death.[3]
This membrane-centric mechanism is consistent with the rapid bactericidal activity observed for some diamidines.[5]
Quantitative Data
Quantitative data on the antimicrobial activity of this compound is limited in the publicly available scientific literature. The following table summarizes available Minimum Inhibitory Concentration (MIC) data.
| Bacterium | Strain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | - | <5 - 75 | [1] |
| Staphylococcus aureus (MSSA) | - | <5 | [1] |
Note: The synergistic activity of this compound with other antimicrobials, such as polymyxin B, has been reported against a range of bacteria including Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, Escherichia coli, and Staphylococcus aureus, suggesting a potential for combination therapies.[4]
Experimental Protocols
To further elucidate the mechanism of action of this compound, the following experimental protocols can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound isethionate in sterile deionized water.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Bacterial Membrane Depolarization Assay
Objective: To assess the ability of this compound to depolarize the bacterial cytoplasmic membrane.
Methodology:
-
Preparation of Bacterial Suspension:
-
Grow the target bacteria to the mid-logarithmic phase as described in the MIC protocol.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS with 0.2% glucose).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.2).[9]
-
-
Staining with a Voltage-Sensitive Dye:
-
Add a voltage-sensitive fluorescent dye, such as DiSC3(5), to the bacterial suspension at a final concentration of 1 µM.[9]
-
Incubate in the dark at room temperature to allow the dye to accumulate in the polarized bacterial membranes, leading to fluorescence quenching.
-
-
Fluorescence Measurement:
-
Transfer the stained bacterial suspension to a 96-well black microtiter plate.
-
Measure the baseline fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the dye (for DiSC3(5), excitation ~622 nm, emission ~670 nm).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurements of fluorescence intensity over time.
-
A protonophore like CCCP can be used as a positive control for complete depolarization.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates the release of the dye from the membrane due to depolarization. The rate and magnitude of this increase are proportional to the depolarizing activity of this compound.
-
Bacterial Membrane Permeabilization Assay
Objective: To determine if this compound causes permeabilization of the bacterial inner membrane, allowing the entry of molecules that are normally excluded.
Methodology:
-
Preparation of Bacterial Suspension:
-
Prepare the bacterial suspension as described in the membrane depolarization assay protocol.
-
-
Staining with a Membrane-Impermeant Dye:
-
Fluorescence Measurement:
-
Transfer the bacterial suspension with PI to a 96-well black microtiter plate.
-
Measure the baseline fluorescence (excitation ~535 nm, emission ~617 nm for PI).
-
Add varying concentrations of this compound to the wells.
-
Monitor the fluorescence intensity over time. A known membrane-permeabilizing agent can be used as a positive control.
-
-
Data Analysis:
-
An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and bound to nucleic acids.
-
Transmission Electron Microscopy (TEM) of Treated Bacteria
Objective: To visualize the morphological changes in bacterial cells upon treatment with this compound.
Methodology:
-
Bacterial Treatment:
-
Grow bacteria to the mid-logarithmic phase and treat with a specific concentration of this compound (e.g., at or above the MIC) for a defined period. An untreated control should be run in parallel.
-
-
Fixation and Embedding:
-
Sectioning and Staining:
-
Cut ultrathin sections of the embedded samples using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Look for changes in the cell envelope, such as membrane blebbing, detachment of the membrane from the cell wall, or leakage of cytoplasmic contents.
-
Visualizations
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of this compound action on bacterial cell envelopes.
Experimental Workflow for Investigating Membrane Depolarization
References
- 1. Antibiotic and biocide resistance in methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine Alleviates Inflammation and Lipopolysaccharide-Induced Sepsis by Inhibiting TLR4 Activation via Targeting MD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alexidine and chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 10. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 11. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology [mdpi.com]
The History and Discovery of Dibrompropamidine: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibrompropamidine, a member of the aromatic diamidine class of compounds, has a significant history as a topical antiseptic and disinfectant. This technical guide provides a comprehensive overview of its discovery, historical development, chemical synthesis, mechanism of action, and antimicrobial efficacy. The document details experimental protocols for its synthesis and antimicrobial susceptibility testing, presents quantitative efficacy data in a structured format, and utilizes diagrams to illustrate key concepts, serving as a valuable resource for researchers and professionals in the field of drug development and antimicrobial research.
Introduction: The Dawn of Aromatic Diamidines
The discovery of this compound is intrinsically linked to the broader exploration of aromatic diamidines as therapeutic agents in the early 20th century. This class of compounds initially garnered attention for their potent activity against protozoal infections, particularly trypanosomiasis (sleeping sickness).[1][2][3]
Pioneering Work at May & Baker
The British pharmaceutical company May & Baker played a pivotal role in the development of aromatic diamidines.[4][5][6][7] A team of chemists, led by Arthur James Ewins, was instrumental in synthesizing and evaluating a series of these compounds.[4] Their research, which also led to the discovery of the sulfonamide antibiotic sulphapyridine (M&B 693), marked a significant era in the history of antimicrobial drug discovery.[4][5] While initially focused on systemic anti-protozoal agents like pentamidine, this research paved the way for the exploration of other diamidines with different therapeutic applications.[1]
Emergence of this compound as a Topical Antiseptic
From this extensive research into aromatic diamidines, this compound emerged as a compound with notable antiseptic and disinfectant properties. Its development shifted the focus from systemic treatment of parasitic diseases to the topical management of bacterial and fungal infections. This compound isethionate, the salt form of the compound, became the active ingredient in various topical preparations, most notably for ophthalmic use in treating minor eye and eyelid infections.
Chemical Synthesis
The synthesis of this compound involves a multi-step process, culminating in the formation of the characteristic bis-amidine structure. The core of this synthesis is the formation of the amidine functional groups, which can be achieved through methods like the Pinner reaction.[8][9][10]
General Synthetic Pathway
A plausible synthetic route to this compound isethionate is outlined below. This pathway involves the initial synthesis of a dibrominated diether, followed by the conversion of terminal groups to nitriles, and finally, the formation of the amidine groups and salt formation.
Experimental Protocol: Synthesis of this compound Precursor and Amidine Formation
While a specific, detailed, and publicly available synthesis protocol for this compound is scarce in modern literature, a general procedure based on established chemical reactions like the Pinner synthesis can be described.
Step 1: Synthesis of 4,4'-[Propane-1,3-diylbis(oxy)]bis(3-bromobenzonitrile)
-
Etherification: React 4-hydroxybenzonitrile with 1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to form 4,4'-[propane-1,3-diylbis(oxy)]bis(benzonitrile). The reaction mixture is typically heated under reflux for several hours.
-
Purification: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
-
Bromination: The resulting 4,4'-[propane-1,3-diylbis(oxy)]bis(benzonitrile) is then brominated. This can be achieved by reacting it with a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to introduce bromine atoms at the positions ortho to the ether linkages on both benzene rings.
-
Purification: The brominated product is then isolated and purified, for example, by recrystallization.
Step 2: Synthesis of this compound from the Dinitrile Precursor (via Pinner Reaction) [8][9][10]
-
Formation of the Imidate Salt (Pinner Salt): The purified 4,4'-[propane-1,3-diylbis(oxy)]bis(3-bromobenzonitrile) is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution to form the corresponding imidate hydrochloride salt (Pinner salt). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
-
Ammonolysis: The Pinner salt is then treated with ammonia (e.g., a solution of ammonia in ethanol) to form the amidine base, this compound. This step is also typically performed at a low temperature.
-
Isolation and Purification: The resulting this compound can be isolated by filtration and purified by recrystallization.
Step 3: Formation of this compound Isethionate
-
Salt Formation: The purified this compound base is dissolved in a suitable solvent and treated with a stoichiometric amount of isethionic acid.
-
Isolation: The this compound isethionate salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Mechanism of Action
The primary antimicrobial action of this compound is the disruption of the microbial cell membrane.[11] This mechanism is characteristic of many cationic antiseptics.
The positively charged amidine groups of the this compound molecule are attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the lipophilic aromatic portions of the molecule into the lipid bilayer. This insertion disrupts the integrity and fluidity of the membrane, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components, including ions (e.g., K+), ATP, and nucleic acids. Furthermore, the disruption of the membrane can inhibit the function of membrane-bound enzymes that are crucial for cellular processes such as respiration and transport. The culmination of these events leads to the cessation of metabolic activity and ultimately, cell death.
Antimicrobial Efficacy
This compound exhibits a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as some fungi.[12] The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and inoculum size.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Not Specified) | Varies | [12] |
| Pseudomonas aeruginosa | (Not Specified) | Varies | [12] |
| Escherichia coli | (Not Specified) | Varies | [12] |
| Proteus mirabilis | (Not Specified) | Varies | [12] |
| Enterobacter cloacae | (Not Specified) | Varies | [12] |
Note: Specific MIC values for this compound are not consistently reported in recent literature, which often focuses on newer antiseptics. The provided reference indicates synergistic activity with polymyxin B against these organisms, implying inherent activity of this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
The in vitro efficacy of this compound is typically evaluated using standardized antimicrobial susceptibility testing methods, such as broth microdilution and disk diffusion.
Broth Microdilution Method (based on CLSI guidelines)[14][15][16][17][18]
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of this compound isethionate in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the standardized microbial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Disk Diffusion Method (based on EUCAST/CLSI guidelines)[19][20][21][22][23]
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a filter paper disk impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is inversely proportional to the MIC.
Conclusion
This compound, a product of the pioneering research into aromatic diamidines at May & Baker, has a long-standing history as a topical antiseptic. Its mechanism of action, centered on the disruption of microbial cell membranes, provides broad-spectrum activity against a range of bacteria and fungi. While newer antiseptics have emerged, a thorough understanding of the history, synthesis, and antimicrobial properties of this compound remains valuable for researchers in the fields of antimicrobial drug discovery and development. The experimental protocols and data presented in this guide offer a foundational resource for further investigation and comparison of this historic antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Diamidines as antitrypanosomal, antileishmanial and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. May & Baker - Wikipedia [en.wikipedia.org]
- 5. 150 years of progress – Valence House [valencehousecollections.co.uk]
- 6. May And Baker (Dagenham East) - a nostalgic memory of Dagenham [francisfrith.com]
- 7. May and Baker | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibrompropamidine Isethionate: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibrompropamidine isethionate is a potent antiseptic and disinfectant agent belonging to the aromatic diamidine class of compounds.[1][2] It is widely utilized in ophthalmic preparations for the treatment of minor eye and eyelid infections, such as conjunctivitis and blepharitis.[1][2][3] This technical guide provides an in-depth analysis of the chemical properties and structural features of this compound isethionate, intended to support research, and development activities. This document summarizes its physicochemical properties, provides an overview of relevant experimental methodologies, and visualizes its mechanism of action.
Chemical Identity and Structure
This compound isethionate is a salt composed of the this compound cation and the isethionate anion. The core structure consists of two brominated benzene rings linked by a three-carbon chain with ether linkages, and amidine functional groups at the para positions of the phenyl rings. The isethionate counter-ions enhance the water solubility of the compound, which is crucial for its formulation in aqueous solutions like eye drops.
The chemical structure and identity of this compound isethionate are detailed below:
-
IUPAC Name: 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)[4]
-
CAS Number: 614-87-9[4]
-
SMILES: C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound isethionate is presented in the table below. These properties are critical for understanding its behavior in formulations and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C21H30Br2N4O10S2 | [4][5] |
| Molecular Weight | 722.4 g/mol | [4][5] |
| Appearance | White or almost white crystalline powder | [6][7][8] |
| Melting Point | 226 °C | [5][6] |
| Boiling Point | 570.9 °C at 760 mmHg | |
| Solubility in Water | Freely soluble | [5][7] |
| Solubility in Ethanol | Sparingly soluble | [5] |
| Solubility in Glycerol | Freely soluble | [7] |
| pKa | Data not available in cited literature |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound isethionate powder is added to a known volume of the solvent (e.g., purified water, ethanol, glycerol) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (typically at 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.
-
Quantification: The concentration of this compound isethionate in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of the solute dissolved per unit volume of the solvent (e.g., mg/mL or g/100mL).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
Sample Preparation: A precise amount of this compound isethionate is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is a concern.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the amidine groups are protonated.
Mechanism of Action: Bacterial Membrane Disruption
The primary antimicrobial mechanism of this compound isethionate involves the disruption of the bacterial cell membrane.[7] As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids. This initial interaction is followed by the insertion of the lipophilic portions of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[7]
The following diagram illustrates the proposed workflow of the antibacterial action of this compound isethionate.
Caption: Proposed mechanism of action of this compound isethionate.
Conclusion
This compound isethionate remains a clinically important antiseptic, particularly in ophthalmology. A thorough understanding of its chemical properties and structure is fundamental for the development of new formulations, quality control, and further research into its antimicrobial activities. While key physicochemical data are available, further studies to quantify its solubility in various solvents and to determine its pKa would be beneficial for a more complete characterization of this compound. The provided overview of its properties and mechanism of action serves as a valuable resource for professionals in the fields of pharmaceutical science and drug development.
References
- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 2. BacMet Database browsing [bacmet.biomedicine.gu.se]
- 3. gosset.ai [gosset.ai]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound isetionate | 614-87-9 [smolecule.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Dibrompropamidine Isethionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibrompropamidine isethionate is an aromatic diamidine that functions as an antiseptic and disinfectant. It is primarily utilized in topical preparations, such as eye drops and ointments, for the management of minor ocular and skin infections, including conjunctivitis and blepharitis.[1][2] Chemically, it is the di-isethionate salt of this compound, presenting as a white or nearly white crystalline powder that is freely soluble in water and glycerol.[1] This guide provides a detailed overview of its antimicrobial spectrum, mechanism of action, and the experimental protocols used to determine its activity.
Mechanism of Action
This compound isethionate exerts its antimicrobial effects primarily through the disruption of microbial cell membranes.[1] As a cationic agent, it is believed to interact with the negatively charged components of the cell membrane, leading to increased permeability and the subsequent leakage of essential intracellular contents. This disruption of the cell's structural and functional integrity ultimately results in cell death.
Additionally, some research suggests that it may also interfere with nucleic acid synthesis, further inhibiting the growth and replication of microorganisms.[1] A notable characteristic of this compound isethionate is its ability to retain efficacy in the presence of organic matter like pus and serum, which is advantageous in clinical settings.[1][2]
Caption: Proposed mechanism of action for this compound Isethionate.
Antimicrobial Spectrum
This compound isethionate exhibits a broad spectrum of activity against various microorganisms, including bacteria, fungi, and protozoa.[1] It is characterized as having bacteriostatic properties, meaning it primarily inhibits the growth and reproduction of bacteria.[2]
Antibacterial Activity
The compound is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][3] Notably, it shows activity against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[1] While comprehensive quantitative data across numerous species are limited in publicly available literature, some specific Minimum Inhibitory Concentration (MIC) values have been reported.
Furthermore, studies have demonstrated synergistic inhibitory and bactericidal activity when this compound isethionate is combined with polymyxin B against several key pathogens.[3]
| Bacterial Species | Type | MIC (µg/mL) | Notes |
| Staphylococcus aureus (MSSA) | Gram-positive | <5 | - |
| Staphylococcus aureus (MRSA) | Gram-positive | <5 - 75 | Effective against resistant strains. |
| Pseudomonas aeruginosa | Gram-negative | Data not available | Synergistic activity with polymyxin B.[3] |
| Enterobacter cloacae | Gram-negative | Data not available | Synergistic activity with polymyxin B.[3] |
| Proteus mirabilis | Gram-negative | Data not available | Synergistic activity with polymyxin B.[3] |
| Escherichia coli | Gram-negative | Data not available | Synergistic activity with polymyxin B.[3] |
Antifungal and Antiprotozoal Activity
Research indicates that this compound isethionate possesses antifungal properties against certain fungal species.[1][4][5][6] However, specific MIC data for fungal isolates are not widely documented.
The compound has also demonstrated activity against protozoa, most notably Acanthamoeba species, which are a cause of infectious keratitis. It has been shown to be effective against both the active (trophozoite) and dormant (cyst) forms of Acanthamoeba castellanii.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are standardized methods for its determination.
Broth Microdilution Method
This is a widely used method for determining the MIC of antimicrobial agents.
1. Preparation of Antimicrobial Agent:
- Prepare a stock solution of this compound isethionate in a suitable solvent (e.g., sterile deionized water).
- Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well will contain 100 µL of the diluted agent.
2. Inoculum Preparation:
- From a fresh culture (18-24 hours) on an agar plate, select several morphologically similar colonies.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
- Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Interpretation of Results:
- After incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_agent [label="Prepare Serial Dilutions\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"];
inoculate [label="Inoculate Microtiter Plate\n(Agent + Inoculum)", fillcolor="#FBBC05", fontcolor="#202124"];
incubate [label="Incubate Plate\n(35-37°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"];
read_results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"];
determine_mic [label="Determine MIC:\nLowest Concentration\nwith No Visible Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_agent;
start -> prep_inoculum;
prep_agent -> inoculate;
prep_inoculum -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Caption: Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method
This method is considered a reference standard and is particularly useful for testing multiple isolates simultaneously.
1. Preparation of Antimicrobial Plates:
- Prepare a series of twofold dilutions of the this compound isethionate stock solution.
- For each concentration, add a specific volume of the diluted agent to molten agar (e.g., Mueller-Hinton Agar) maintained at 45-50°C.
- Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.
2. Inoculum Preparation:
- Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
- Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
3. Inoculation and Incubation:
- Using a multipoint replicator, spot-inoculate a small volume (1-2 µL) of each bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.
- Allow the spots to dry completely before inverting the plates.
- Incubate the plates at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- Following incubation, examine the plates for bacterial growth at the inoculation sites.
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. The growth of a single colony or a faint haze may be disregarded.
Conclusion
This compound isethionate is a valuable topical antiseptic with a broad spectrum of antimicrobial activity. Its effectiveness against Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as certain fungi and protozoa, underscores its clinical utility. The primary mechanism of action involves the disruption of the microbial cell membrane. While quantitative MIC data is not extensively available across all microbial classes, standardized methodologies such as broth and agar dilution are crucial for further characterizing its antimicrobial profile for research and drug development purposes.
References
- 1. Buy this compound isetionate | 614-87-9 [smolecule.com]
- 2. BacMet Database browsing [bacmet.biomedicine.gu.se]
- 3. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wellbeingmagazine.com [wellbeingmagazine.com]
- 5. luxuriousmagazine.com [luxuriousmagazine.com]
- 6. wellbeingmagazine.com [wellbeingmagazine.com]
An In-depth Technical Guide to the Mode of Action of Dibrompropamidine Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibrompropamidine, a member of the aromatic diamidine class of compounds, is a potent antiseptic and disinfectant with broad-spectrum antimicrobial activity, including efficacy against challenging Gram-negative bacteria. This technical guide delineates the current understanding of its primary mode of action, which involves the disruption of bacterial cell membrane integrity. While direct DNA interaction is a known mechanism for some aromatic diamidines, the principal activity of this compound against Gram-negative bacteria is attributed to its ability to compromise the outer and cytoplasmic membranes. This guide provides a comprehensive overview of the proposed mechanisms, supporting evidence from related compounds, detailed experimental protocols for key assays, and a discussion of its synergistic potential.
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The complex cell envelope of these pathogens, characterized by an outer membrane rich in lipopolysaccharide (LPS), serves as a highly effective permeability barrier, rendering many antibiotics ineffective. This compound isethionate, a cationic antiseptic, has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria[1][2]. Its chemical structure, featuring two positively charged amidine groups separated by a flexible linker, is key to its antimicrobial properties. This guide focuses on elucidating the molecular mechanisms by which this compound overcomes the defenses of Gram-negative bacteria.
Core Mechanism of Action: Membrane Disruption
The primary mode of action of this compound against Gram-negative bacteria is the disruption of the cell envelope. This multi-step process involves initial interaction with the outer membrane, followed by permeabilization of the cytoplasmic membrane, leading to leakage of cellular contents and cell death[1][3].
Interaction with the Outer Membrane and Lipopolysaccharide (LPS)
As a cationic molecule, this compound is electrostatically attracted to the negatively charged surface of the Gram-negative outer membrane. The primary target for this initial interaction is the lipopolysaccharide (LPS) layer. The positively charged amidine groups of this compound are thought to displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS molecules, leading to a localized disorganization of the outer leaflet. This destabilization increases the permeability of the outer membrane, allowing this compound and other molecules to traverse this barrier.
The synergistic activity observed between this compound isethionate and polymyxin B against several Gram-negative pathogens, including Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, and Escherichia coli, strongly supports a membrane-destabilizing mechanism[4]. Polymyxin B is a well-known antibiotic that specifically targets and disrupts the LPS of the outer membrane. The synergy suggests that the combined action of both agents leads to a more profound and rapid permeabilization of the outer membrane than either agent alone.
Cytoplasmic Membrane Depolarization
Following the permeabilization of the outer membrane, this compound can access the periplasmic space and subsequently interact with the cytoplasmic membrane. The accumulation of the cationic this compound molecules on and within the phospholipid bilayer of the inner membrane disrupts its structure and dissipates the membrane potential. This depolarization leads to the loss of essential cellular functions that are dependent on the proton motive force, such as ATP synthesis and active transport. The ultimate consequence is the leakage of vital intracellular components, including ions, metabolites, and nucleic acids, culminating in bacterial cell death. The mechanism is presumed to be similar to that of other cationic antiseptics like hexamidine, which also bind to negatively charged lipid membranes[3].
Potential Secondary Mechanism: DNA Interaction
Aromatic diamidines, as a class, are known to be DNA minor groove binders, with a preference for AT-rich sequences. This interaction can interfere with DNA replication and transcription, contributing to their antimicrobial effects. While the primary mechanism of this compound against Gram-negative bacteria is considered to be membrane disruption, the potential for a secondary intracellular target, such as DNA, cannot be entirely ruled out. Some studies suggest that this compound may also inhibit nucleic acid synthesis[3]. However, specific studies confirming and quantifying the DNA binding affinity of this compound in a bacterial context are limited in the publicly available literature.
Quantitative Data on Antimicrobial Activity
While this compound is recognized for its activity against a range of Gram-negative bacilli, specific Minimum Inhibitory Concentration (MIC) values are not widely reported in publicly available literature[2]. The tables below are structured to present such data; however, due to the aforementioned limitations, they currently lack specific values. Further targeted research is required to populate these tables comprehensively.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Bacteria
| Gram-Negative Bacterium | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | Data not available | |
| Pseudomonas aeruginosa | PAO1 | Data not available | |
| Klebsiella pneumoniae | ATCC 13883 | Data not available | |
| Acinetobacter baumannii | ATCC 19606 | Data not available |
Table 2: Synergistic Activity of this compound Isethionate with Polymyxin B
| Gram-Negative Bacterium | Activity | Reference |
| Pseudomonas aeruginosa | Synergistic | [4] |
| Enterobacter cloacae | Synergistic | [4] |
| Proteus mirabilis | Synergistic | [4] |
| Escherichia coli | Synergistic | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mode of action of this compound and other membrane-active antimicrobial agents.
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, making it permeable to the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN). In an aqueous environment, NPN has low fluorescence, but its fluorescence dramatically increases when it partitions into the hydrophobic interior of a membrane.
-
Materials:
-
Mid-log phase culture of Gram-negative bacteria (e.g., E. coli).
-
HEPES buffer (5 mM, pH 7.2).
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).
-
Test compound (this compound) solution at various concentrations.
-
Positive control (e.g., Polymyxin B).
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm).
-
-
Procedure:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Wash the cell pellet twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
In a 96-well black microplate, add the bacterial suspension to each well.
-
Add NPN to each well to a final concentration of 10 µM and incubate for 3 minutes at room temperature to allow for baseline fluorescence measurement.
-
Add the test compound (this compound) or controls to the wells at the desired final concentrations.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates outer membrane permeabilization.
-
-
Data Analysis: The results are typically expressed as the relative fluorescence intensity or the percentage of NPN uptake compared to the maximum fluorescence achieved with a potent permeabilizing agent like Polymyxin B.
Cytoplasmic Membrane Depolarization Assay (DiSC₃(5) Assay)
This assay utilizes the membrane potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in energized bacterial cells with an intact, polarized cytoplasmic membrane, leading to self-quenching of its fluorescence. Disruption of the membrane potential causes the release of the dye into the extracellular medium, resulting in an increase in fluorescence.
-
Materials:
-
Mid-log phase culture of Gram-negative bacteria.
-
HEPES buffer (5 mM, pH 7.2) supplemented with 20 mM glucose.
-
DiSC₃(5) stock solution (e.g., 1 mM in DMSO).
-
KCl solution (e.g., 100 mM).
-
Test compound (this compound) solution at various concentrations.
-
Positive control (e.g., Valinomycin).
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: 622 nm, Emission: 670 nm).
-
-
Procedure:
-
Harvest and wash bacterial cells as described for the NPN assay.
-
Resuspend the cells in HEPES buffer with glucose to an OD₆₀₀ of approximately 0.05.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for about 30 minutes, or until a stable, quenched fluorescence signal is achieved.
-
Add KCl to the suspension to a final concentration of 100 mM to equilibrate the K⁺ concentration across the membrane.
-
Transfer the cell suspension to a cuvette or microplate wells and record the baseline fluorescence.
-
Add the test compound or controls and monitor the increase in fluorescence over time.
-
-
Data Analysis: The rate and extent of the increase in fluorescence are indicative of the membrane depolarization activity of the compound.
DNA Interaction Assay (Ethidium Bromide Displacement Assay)
This assay can be used to investigate the potential of a compound to bind to DNA by measuring the displacement of a known DNA intercalator, ethidium bromide (EtBr). The fluorescence of EtBr is significantly enhanced upon intercalation into DNA. A compound that binds to DNA will displace EtBr, leading to a decrease in fluorescence.
-
Materials:
-
Calf thymus DNA (ctDNA) solution.
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4).
-
Ethidium bromide (EtBr) stock solution.
-
Test compound (this compound) solution at various concentrations.
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~520 nm, Emission: ~600 nm).
-
-
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable complex.
-
Measure the initial fluorescence of the DNA-EtBr complex.
-
Titrate the test compound into the DNA-EtBr solution in increasing concentrations.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting a DNA-binding interaction. The binding affinity can be quantified using the Stern-Volmer equation.
Visualizations of Pathways and Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed multi-step mechanism of action of this compound against Gram-negative bacteria.
Experimental Workflow for Membrane Permeabilization Assays
Caption: General workflow for assessing outer and cytoplasmic membrane permeabilization.
Logical Relationship of Synergistic Action
Caption: Logical diagram illustrating the synergistic membrane disruption by this compound and polymyxin B.
Conclusion
The available evidence strongly indicates that the primary mode of action of this compound against Gram-negative bacteria is the disruption of the cell envelope. Its cationic nature facilitates interaction with and permeabilization of the outer membrane, followed by depolarization of the cytoplasmic membrane, leading to cell death. While DNA binding is a plausible secondary mechanism given its chemical class, further research is needed to elucidate its specific contribution to the antibacterial activity in Gram-negative pathogens. The synergistic effect with membrane-active agents like polymyxin B underscores the importance of the membrane-disrupting activity. A more precise quantification of its standalone efficacy through standardized MIC testing against a broader panel of clinical isolates would be invaluable for its potential development and application in combating multidrug-resistant Gram-negative infections.
References
- 1. This compound Isetionate [benchchem.com]
- 2. BacMet Database browsing [bacmet.biomedicine.gu.se]
- 3. Buy this compound isetionate | 614-87-9 [smolecule.com]
- 4. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Dibrompropamidine in Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective wound management is a critical challenge in healthcare, with chronic wounds imposing a significant burden on patients and healthcare systems.[1] The ideal therapeutic agent not only prevents or eradicates infection but also actively supports the complex biological processes of healing. Dibrompropamidine, an aromatic diamidine, is an antiseptic agent known for its broad-spectrum antibacterial and antifungal properties.[2] It is the active ingredient in various topical preparations for minor cuts, grazes, and burns, where it helps to prevent infection, a common factor that prolongs the wound healing process.[2][3]
While the antimicrobial efficacy of this compound is established, its direct influence on the cellular and molecular mechanisms of wound repair—such as inflammation, cell migration, proliferation, and tissue remodeling—is not well-documented in scientific literature. This technical guide provides a comprehensive framework for researchers to investigate the potential pro-healing properties of this compound beyond its antiseptic function. It outlines key signaling pathways to explore, details standardized experimental protocols, and presents a structured approach for quantitative data analysis.
Established Antimicrobial Properties of this compound
This compound isethionate (0.15% w/w in commercial creams) is an antiseptic that eliminates certain bacteria and fungi.[2] Its efficacy is notably unaffected by the presence of organic materials like pus and blood, making it a reliable agent for infected wounds.[2] The primary mechanism is its action as a cationic surfactant, which disrupts microbial cell membranes, leading to the loss of cellular contents and death of the organism.
While specific minimum inhibitory concentration (MIC) data from recent comparative studies is limited in the provided search results, its clinical use supports its efficacy against common wound pathogens. Further investigation should aim to quantify its activity against a panel of clinically relevant microbes, particularly those forming biofilms, which are a major impediment to healing.[4]
Table 1: Proposed Antibacterial Spectrum Analysis for this compound
| Bacterial Strain | ATCC Number | MIC50 (µg/mL) | MIC90 (µg/mL) | MBEC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | 25923 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Escherichia coli | 25922 | |||
| MRSA | BAA-44 | |||
| Enterococcus faecalis | 29212 |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration. This table is a template for data to be generated.
A Framework for Investigation: The Four Phases of Wound Healing
To systematically investigate this compound, its effects should be mapped onto the four overlapping phases of wound healing.[5][6][7]
-
Hemostasis: The process begins immediately after injury with vasoconstriction and the formation of a fibrin clot, which stops bleeding and provides a provisional matrix for migrating cells.[8]
-
Inflammation: Platelets release growth factors like PDGF and TGF-β that attract neutrophils and macrophages.[8] These cells clear debris and pathogens. While essential, a prolonged inflammatory phase can delay healing.[5]
-
Proliferation: This phase involves the formation of granulation tissue, angiogenesis (new blood vessel formation), fibroblast proliferation and collagen deposition, and re-epithelialization by keratinocytes.[9][10]
-
Remodeling: The final phase can last for months or years, where the newly deposited collagen is reorganized and remodeled to increase the tensile strength of the wound.
Proposed Mechanisms and Signaling Pathways for Investigation
Beyond its antimicrobial role, this compound could modulate wound healing by influencing key signaling pathways. The following are proposed avenues for investigation based on canonical healing mechanisms.[11][12]
Anti-Inflammatory Effects via NF-κB Pathway Modulation
Chronic wounds are often stalled in the inflammatory phase.[5] An effective topical agent might actively resolve inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-1.[8] The hypothesis is that this compound may inhibit the NF-κB pathway, reducing excessive inflammation and allowing progression to the proliferative phase.
Caption: Hypothetical modulation of the NF-κB pathway by this compound.
Pro-Proliferative Effects via MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK branch, is crucial for cell proliferation and migration.[11] Growth factors activate this cascade to stimulate fibroblasts and keratinocytes, which are essential for closing the wound.[10][13] this compound could potentially activate this pathway, thereby accelerating wound closure.
Caption: Proposed interaction of this compound with the MAPK/ERK pathway.
Experimental Protocols for Preclinical Evaluation
A tiered approach using in vitro, ex vivo, and in vivo models is essential for a thorough investigation.
In Vitro Assays
In vitro models provide a rapid and affordable first screening of a compound's effects on specific cell types, primarily human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKs).[5][14]
4.1.1 Cell Viability/Cytotoxicity Assay
-
Objective: To determine the concentration range of this compound that is non-toxic to fibroblasts and keratinocytes.
-
Protocol:
-
Cell Seeding: Seed HDFs or HEKs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound isethionate (e.g., 0.0001% to 0.15% w/v) in appropriate cell culture medium.
-
Incubation: Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, and 72 hours.
-
Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Quantification: Read the absorbance or fluorescence using a plate reader. Calculate cell viability as a percentage relative to untreated control cells.
-
4.1.2 Scratch (Wound Healing) Assay
-
Objective: To assess the effect of this compound on the collective migration of fibroblasts and keratinocytes, mimicking wound closure.[15][16][17]
-
Protocol:
-
Monolayer Formation: Seed cells in a 12-well plate at a density that achieves 90-100% confluence within 24 hours.[18]
-
Scratch Creation: Create a uniform, straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[18] For higher reproducibility, use culture inserts that create a defined cell-free gap.[15][19]
-
Wash & Treat: Gently wash the wells with PBS to remove detached cells, then add fresh medium containing a non-toxic concentration of this compound.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Continue imaging the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Quantify the cell-free area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.[19]
-
Caption: Standard workflow for an in vitro scratch assay.
Ex Vivo Models
Porcine skin is an excellent model as it closely resembles human skin.[20] An ex vivo burn or excisional wound model using porcine skin can be used to assess the antimicrobial efficacy of this compound in a more complex tissue environment, including its ability to penetrate the eschar and reduce bacterial load in the tissue.[20]
In Vivo Models
Animal models are crucial for evaluating the overall efficacy of a wound healing agent in a complete biological system.[5] The Wistar or Sprague-Dawley rat is a commonly used model.[21]
-
Objective: To evaluate the effect of topical this compound on the rate of wound closure and the quality of healed tissue in a full-thickness excisional wound model.
-
Protocol:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Wound Creation: Anesthetize the animal, shave the dorsal surface, and create a full-thickness circular excisional wound (e.g., 8 mm diameter) using a sterile biopsy punch.
-
Grouping: Divide animals into groups: (1) Untreated Control, (2) Vehicle Control (cream base), (3) Positive Control (e.g., commercial silver sulfadiazine cream), and (4) this compound Treatment Group.
-
Treatment: Apply the assigned topical agent to the wound bed daily or every other day.
-
Wound Closure Measurement: Trace the wound margin onto a transparent sheet on days 0, 3, 7, 10, and 14.[22] Calculate the wound area and express it as a percentage of the original wound area.
-
Histological Analysis: On day 14 (or at study completion), euthanize the animals and excise the entire wound bed, including surrounding healthy tissue. Process the tissue for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis.
-
Quantitative Data Presentation
All quantitative data should be summarized in clear, structured tables to allow for easy comparison between treatment groups.
Table 2: In Vitro Cell Viability (MTT Assay) at 48 hours
| Treatment | Concentration (% w/v) | Fibroblast Viability (%) (Mean ± SD) | Keratinocyte Viability (%) (Mean ± SD) |
|---|---|---|---|
| Untreated Control | 0 | 100 ± 5.2 | 100 ± 6.1 |
| This compound | 0.001 | ||
| This compound | 0.01 | ||
| This compound | 0.1 |
This table is a template for data to be generated.
Table 3: In Vitro Scratch Assay - Percentage Wound Closure
| Treatment | 12 Hours (%) (Mean ± SD) | 24 Hours (%) (Mean ± SD) |
|---|---|---|
| Untreated Control | 25.4 ± 3.1 | 58.2 ± 4.5 |
| Vehicle Control | 26.1 ± 2.9 | 60.1 ± 5.0 |
| This compound (X µM) | ||
| Positive Control (e.g., EGF) | 45.8 ± 4.2 | 95.3 ± 3.3 |
This table is a template for data to be generated, with example control data.[23]
Table 4: In Vivo Excisional Wound Model - Percentage Wound Closure
| Treatment Group | Day 3 (%) (Mean ± SD) | Day 7 (%) (Mean ± SD) | Day 14 (%) (Mean ± SD) |
|---|---|---|---|
| Untreated Control | |||
| Vehicle Control | |||
| This compound | |||
| Positive Control |
This table is a template for data to be generated.[22]
Conclusion and Future Directions
This compound is a well-established topical antiseptic.[2] However, a significant knowledge gap exists regarding its potential to actively modulate the cellular processes of wound healing. Its effects on inflammation, fibroblast and keratinocyte function, and key signaling pathways like NF-κB and MAPK are currently unknown.
This guide provides a robust framework for the systematic investigation of this compound as a potential dual-action therapeutic agent—one that is both antimicrobial and pro-healing. By employing the detailed in vitro and in vivo protocols outlined here, researchers can generate the quantitative data necessary to elucidate its mechanisms of action. Such studies are critical to unlocking the full therapeutic potential of this compound and could provide a strong rationale for its broader application in advanced wound care. Future work should also investigate potential side effects, such as contact allergy, which has been reported in some cases.[3]
References
- 1. Wound infection: A review of qualitative and quantitative assessment modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brulidine Antiseptic & Antibacterial Cream 25g | medino [medino.com]
- 3. [Graze with unusual progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wounds-uk.com [wounds-uk.com]
- 5. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4dcell.com [4dcell.com]
- 17. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. n-genetics.com [n-genetics.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Dibrompropamidine's Activity Against Acanthamoeba Keratitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity, experimental protocols, and mechanistic understanding of dibrompropamidine against Acanthamoeba, the causative agent of the severe corneal infection, Acanthamoeba keratitis. The information presented herein is curated for an audience engaged in antimicrobial research and the development of novel therapeutic agents.
In Vitro Efficacy of this compound and Other Diamidines
This compound belongs to the diamidine class of compounds, which have been investigated for their amoebicidal properties. While quantitative data specifically for this compound is not as extensively reported as for other diamidines, the available information, in conjunction with data from related compounds like propamidine and hexamidine, provides valuable insights into its potential efficacy.
| Compound | Acanthamoeba Stage | Concentration | Efficacy Metric | Reference |
| This compound diisethionate (DD) | Cysts | 0.1% | Failed to suppress trophozoite formation.[1] | [1] |
| Propamidine isethionate (PD) | Trophozoites | 15.6 - 1,000 µg/mL | Minimum trophozoite amebicidal concentration.[2] | [2] |
| Cysts | 250 - 421 µg/mL | Minimum cysticidal concentration.[2] | [2] | |
| Hexamidine diisethionate (HD) | Trophozoites | 7.5 - 31.3 µg/mL | Minimum trophozoite amebicidal concentration.[2] | [2] |
| Cysts | 222 - 250 µg/mL | Minimum cysticidal concentration.[2] | [2] |
Experimental Protocols for In Vitro Anti-Acanthamoeba Activity Assessment
Standardized protocols are crucial for the evaluation of anti-Acanthamoeba compounds. The following outlines a general methodology based on established in vitro assays.
Cultivation of Acanthamoeba
-
Strains: Clinically relevant strains, such as Acanthamoeba castellanii and Acanthamoeba polyphaga, are typically utilized.
-
Trophozoite Culture: Axenic cultivation of trophozoites is commonly performed in a nutrient-rich medium like Peptone-Yeast Extract-Glucose (PYG) at a controlled temperature, usually between 30°C and 37°C.
-
Encystment: The formation of resilient cysts is induced by transferring trophozoites to a nutrient-deprived environment, such as a non-nutrient agar plate co-cultured with a food source like non-pathogenic Escherichia coli. This process can take several days to weeks.
Amoebicidal and Cysticidal Assays
The viability of Acanthamoeba following exposure to a test agent can be determined using a non-nutrient agar E. coli plate assay.
-
Drug Preparation: The test compound, such as this compound, is dissolved and serially diluted to the desired concentrations using a sterile vehicle (e.g., saline or culture medium).
-
Exposure: A standardized number of trophozoites or cysts are incubated in the presence of the drug solutions for specific durations (e.g., 24, 48, or 72 hours).
-
Plating: Post-incubation, the amoebae are washed to remove the drug and plated onto non-nutrient agar plates seeded with a lawn of E. coli.
-
Observation: The plates are incubated and monitored microscopically over an extended period (up to several weeks) to assess the excystation of cysts and the proliferation of trophozoites. The absence of viable trophozoites is indicative of a cysticidal effect.
Mechanism of Action of Diamidines
The amoebicidal and amoebistatic effects of diamidines are believed to stem from multiple mechanisms of action.
-
Nucleic Acid Interaction: As cationic molecules, diamidines are proposed to interact with the negatively charged phosphate backbone of DNA. This interaction can disrupt critical cellular processes such as DNA replication and transcription.[3][4]
-
Disruption of Polyamine Metabolism: Research has indicated that this compound can alter the intracellular polyamine profile of Acanthamoeba polyphaga.[5] Polyamines are crucial for cell proliferation and differentiation. The observation that this compound induces the formation of a novel polyamine suggests an interference with this metabolic pathway, potentially leading to premature and ineffective encystment.[5]
Visualizations
Proposed Mechanism of Action of Diamidines in Acanthamoeba
Caption: Proposed mechanisms of diamidine activity against Acanthamoeba.
Experimental Workflow for In Vitro Anti-Acanthamoeba Drug Testing
Caption: A generalized workflow for in vitro anti-Acanthamoeba drug screening.
Clinical Efficacy and Resistance
The clinical application of this compound for Acanthamoeba keratitis has been met with challenges. Reports in the literature document instances of therapeutic resistance to this compound isethionate (commercially known as Brolene). In such cases of treatment failure, alternative therapeutic agents like polyhexamethylene biguanide (PHMB) have demonstrated greater success. The current clinical consensus for the management of Acanthamoeba keratitis leans towards combination therapy, often pairing a biguanide (such as PHMB or chlorhexidine) with a diamidine (like propamidine or hexamidine) to enhance efficacy and mitigate the risk of resistance.
Conclusion and Future Directions
This compound exhibits in vitro activity against Acanthamoeba, likely mediated through its interaction with nucleic acids and disruption of essential metabolic pathways such as polyamine synthesis. However, its efficacy, particularly against the highly resistant cyst stage, appears to be limited, and clinical resistance has been observed. The paucity of comprehensive quantitative data (e.g., IC50, MAC) for this compound underscores the necessity for further systematic in vitro investigations against a diverse panel of clinical Acanthamoeba isolates.
For drug development professionals, the case of this compound highlights the critical need for novel anti-Acanthamoeba agents with potent cysticidal activity and a high barrier to resistance. Future research endeavors should aim to identify the specific molecular targets of this compound to refine our understanding of its mechanism of action and to inform the rational design of more effective combination therapies.
References
- 1. Efficacy of Off-Label Anti-Amoebic Agents to Suppress Trophozoite Formation of Acanthamoeba spp. on Non-Nutrient Agar Escherichia Coli Plates [mdpi.com]
- 2. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery against Acanthamoeba Infections: Present Knowledge and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. In vitro effect of diamidines on intracellular polyamines of Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Dibrompropamidine Isethionate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of dibrompropamidine isethionate, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this active pharmaceutical ingredient (API) in various laboratory solvents is fundamental for formulation development, analytical method design, and ensuring therapeutic efficacy.
Core Findings: Solubility Profile of this compound Isethionate
This compound isethionate exhibits a distinct solubility profile, characterized by its high polarity. While quantitative solubility data remains proprietary and is not publicly available in comprehensive terms, established qualitative descriptors provide a strong foundation for laboratory work. The solubility is notably influenced by the solvent's polarity and pH.[1]
Table 1: Qualitative Solubility of this compound Isethionate in Common Laboratory Solvents
| Solvent | Solubility Description | USP Parts of Solvent Required for 1 Part of Solute |
| Water | Freely Soluble | 1 to 10 |
| Glycerol | Freely Soluble | 1 to 10 |
| Ethanol (96%) | Sparingly Soluble | 30 to 100 |
| Chloroform | Practically Insoluble | > 10,000 |
| Ether | Practically Insoluble | > 10,000 |
| Liquid Paraffin | Practically Insoluble | > 10,000 |
| Fixed Oils | Practically Insoluble | > 10,000 |
| Methanol | No Data Available | - |
| Acetone | No Data Available | - |
| Dimethyl Sulfoxide (DMSO) | No Data Available | - |
Note: The United States Pharmacopeia (USP) provides descriptive terms for solubility based on the volume of solvent required to dissolve one part of the solute.[2]
The enhanced water solubility of this compound isethionate is attributed to the presence of the hydrophilic isethionate counter-ions.[1] Furthermore, its solubility is pH-dependent, with increased solubility observed under acidic conditions due to the protonation of the amidine groups.[1]
Experimental Protocol: Determination of Thermodynamic Solubility
For a precise quantitative determination of this compound isethionate's solubility, the saturation shake-flask method is the gold standard and is recommended by regulatory bodies such as the FDA and is detailed in the United States Pharmacopeia.[3][4][5] This method establishes the equilibrium solubility of a compound at a specific temperature.
Materials and Equipment:
-
This compound Isethionate powder
-
Selected laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO)
-
Calibrated analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, adjust the pH to the desired level using appropriate buffers (e.g., phosphate or citrate buffers).[4]
-
Addition of Solute: Add an excess amount of this compound isethionate to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker set to a standard temperature, typically 25 °C or 37 °C for physiological relevance.[4] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound isethionate. The HPLC method should be specific for the analyte and demonstrate linearity, accuracy, and precision.
-
Calculation: Calculate the solubility of this compound isethionate in the respective solvent, typically expressed in mg/mL or g/100mL.
Visualizing the Workflow: Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound isethionate.
Caption: Experimental workflow for determining the solubility of this compound isethionate.
This comprehensive approach ensures the generation of reliable and reproducible solubility data, which is paramount for the successful development and application of pharmaceutical products containing this compound isethionate. For further inquiries, please contact our technical support team.
References
The Dawn of Aromatic Diamidines in Oncology: A Technical Guide to their Anti-Tumor Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: While direct research into the anti-tumor applications of Dibrompropamidine is not extensively documented in publicly available literature, a broader investigation into the class of aromatic diamidines reveals a promising landscape of anti-cancer activity. This technical guide consolidates the existing research on aromatic diamidines, with a particular focus on the well-studied compound Pentamidine, to provide a comprehensive overview of their potential as anti-tumor agents. This document details their mechanisms of action, summarizes key quantitative data, provides experimental protocols, and visualizes the intricate signaling pathways they modulate.
Quantitative Data on the Anti-Tumor Activity of Aromatic Diamidines
The anti-proliferative effects of aromatic diamidines have been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Pentamidine and cytotoxicity data for the Furamidine analog, DB75.
Table 1: IC50 Values of Pentamidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Ishikawa | Endometrial Cancer | Not specified, but effective | MTS Assay | [1] |
| HEC-1A | Endometrial Cancer | Not specified, but effective | MTS Assay | [1] |
| ZR-75-1 | Breast Cancer | Dose-dependent reduction in proliferation | Not specified | [2] |
| C6 | Glioma | Dose-dependent | MTT Assay | [3] |
| Skin Melanoma Samples (18) | Melanoma | Median IC90 of 30.2 µM | ATP-TCA | [4] |
| Uveal Melanoma Sample | Melanoma | 86% inhibition at 37.96 µM | ATP-TCA | [4] |
Table 2: Cytotoxicity of Furamidine (DB75) and its Analogs in B16 Murine Melanoma Cells
| Compound | Modification | IC50 (µM) after 72h |
| DB75 | Parent Compound | Weakly cytotoxic |
| DB75 analog | Methyl substitution | Abolished cytotoxicity |
| DB75 analog | Isopropyl substitution | Abolished cytotoxicity |
| DB75 analog | Cyclopentyl substitution | Abolished cytotoxicity |
| DB75 analog | Cyclohexyl substitution | No effect on cytotoxicity |
| DB673 | Guanidine analog | No effect on cytotoxicity |
Reference: [5]
Key Mechanisms of Anti-Tumor Activity
Aromatic diamidines, particularly Pentamidine, exert their anti-cancer effects through a multi-pronged approach, targeting several key signaling pathways crucial for tumor growth and survival.
Inhibition of the PI3K/AKT Signaling Pathway
Pentamidine has been shown to suppress the PI3K/AKT signaling pathway, a central regulator of cell proliferation, survival, and migration. By inhibiting this pathway, Pentamidine can effectively halt the uncontrolled growth of cancer cells. In endometrial cancer cells, Pentamidine treatment leads to a reduction in the phosphorylation of AKT, a key downstream effector of PI3K[1]. This inhibition also correlates with a decrease in the expression of matrix metalloproteinases MMP-2 and MMP-9, which are critical for cancer cell invasion and metastasis[1].
Reactivation of the p53 Tumor Suppressor Pathway
The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. Pentamidine can disrupt the interaction between p53 and its inhibitor, S100P, a calcium-binding protein[2][6]. This disruption leads to the reactivation of p53, which in turn upregulates its downstream target, p21, a potent cell cycle inhibitor[2]. The restoration of p53 function triggers cell cycle arrest and apoptosis, thereby curbing cancer cell proliferation.
References
- 1. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S100P Interacts with p53 while Pentamidine Inhibits This Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100B-p53 disengagement by pentamidine promotes apoptosis and inhibits cellular migration via aquaporin-4 and metalloproteinase-2 inhibition in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. S100P Interacts with p53 while Pentamidine Inhibits This Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Dibrompropamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibrompropamidine is an aromatic diamidine antiseptic agent known for its broad-spectrum antimicrobial properties. It is utilized in various topical preparations for its bacteriostatic and bactericidal effects. Accurate and standardized in vitro antimicrobial susceptibility testing (AST) is crucial for determining its spectrum of activity, monitoring for the development of resistance, and for research and development of new antimicrobial formulations.
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a range of bacteria and fungi. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with considerations for testing cationic antiseptic compounds.
Data Presentation
Table 1: Illustrative Antibacterial Spectrum of this compound
| Bacterial Species | ATCC Strain | MIC Range (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 29213 | 4 - 16 | 32 |
| Staphylococcus epidermidis | 12228 | 8 - 32 | 64 |
| Escherichia coli | 25922 | 16 - 64 | >128 |
| Pseudomonas aeruginosa | 27853 | 32 - 128 | >128 |
| Enterococcus faecalis | 29212 | 8 - 32 | 64 |
| Klebsiella pneumoniae | 13883 | 16 - 64 | >128 |
Table 2: Illustrative Antifungal Spectrum of this compound
| Fungal Species | ATCC Strain | MIC Range (µg/mL) | MFC (µg/mL) |
| Candida albicans | 90028 | 8 - 32 | 64 |
| Candida glabrata | 90030 | 16 - 64 | 128 |
| Aspergillus fumigatus | 204305 | 32 - 128 | >128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound isethionate powder
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Bacterial or fungal isolates
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound isethionate in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent should not exceed 1% in the test wells and should be demonstrated to not affect microbial growth.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, until the penultimate column. Discard the final 50 µL from the penultimate column. The last column will serve as a growth control (no drug).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi) on an appropriate agar plate, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC determination to establish the concentration of this compound that is lethal to the microorganism.
Materials:
-
Microtiter plates from the completed MIC assay
-
Appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plates:
-
From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of an appropriate agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as for the initial inoculum preparation (35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
Reading the MBC/MFC:
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no growth or the growth of only one or two colonies on the agar.
-
Signaling Pathways and Logical Relationships
The relationship between MIC and MBC/MFC is a fundamental concept in antimicrobial susceptibility testing, defining whether an agent is primarily inhibitory or lethal at a given concentration.
Application Notes and Protocols for Dibrompropamidine in Bacterial Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm strategies is crucial. Dibrompropamidine, a diamidine antiseptic, has demonstrated broad-spectrum antibacterial activity. These application notes provide a framework for evaluating the efficacy of this compound as a bacterial biofilm disruption agent. The protocols outlined below describe methods to quantify biofilm biomass and metabolic activity following treatment with this compound.
Mechanism of Action
This compound is a cationic antiseptic.[1] While its precise anti-biofilm mechanism is not fully elucidated, it is proposed to function through the disruption of bacterial cell membranes. As a cationic molecule, this compound likely interacts with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction can lead to membrane destabilization, increased permeability, and ultimately, cell lysis.[2][3] Damage to the cell membrane disrupts essential cellular processes, including maintenance of the proton motive force and ATP synthesis, leading to cell death.[4] It is hypothesized that at sub-inhibitory concentrations, this membrane-destabilizing activity can weaken the biofilm matrix and facilitate the dispersal of biofilm-embedded cells.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from biofilm disruption assays using this compound.
Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| This compound Concentration (µg/mL) | Mean OD570 ± SD | Percentage Biofilm Inhibition (%) |
| 0 (Control) | 1.25 ± 0.08 | 0 |
| 10 | 1.02 ± 0.06 | 18.4 |
| 25 | 0.78 ± 0.05 | 37.6 |
| 50 | 0.45 ± 0.03 | 64.0 |
| 100 | 0.21 ± 0.02 | 83.2 |
| 200 | 0.10 ± 0.01 | 92.0 |
Table 2: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)
| This compound Concentration (µg/mL) | Mean OD490 ± SD | Percentage Viability Reduction (%) |
| 0 (Control) | 0.98 ± 0.05 | 0 |
| 10 | 0.85 ± 0.04 | 13.3 |
| 25 | 0.65 ± 0.03 | 33.7 |
| 50 | 0.33 ± 0.02 | 66.3 |
| 100 | 0.15 ± 0.01 | 84.7 |
| 200 | 0.08 ± 0.01 | 91.8 |
Experimental Protocols
Protocol 1: Biofilm Disruption Assay Using Crystal Violet Staining (Biomass Quantification)
This protocol is adapted from standard crystal violet biofilm assay methodologies.[5][6]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution (sterile)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Biofilm Formation: Dilute the overnight culture 1:100 in fresh growth medium. Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Preparation of this compound Solutions: Prepare serial dilutions of this compound in the appropriate growth medium to achieve the desired final concentrations.
-
Treatment: After the incubation period, carefully remove the planktonic bacteria from each well by aspiration. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Add 200 µL of the prepared this compound solutions to the wells containing the established biofilms. Include a positive control (e.g., a known biofilm-disrupting agent) and a negative control (growth medium without this compound).
-
Incubate the plate at 37°C for the desired treatment time (e.g., 24 hours).
-
Crystal Violet Staining: Following treatment, discard the supernatant from each well and wash the plate twice with 200 µL of sterile PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] * 100
Protocol 2: Biofilm Viability Assay Using XTT
This protocol measures the metabolic activity of the remaining biofilm after treatment, providing an indication of cell viability.[7][8]
Materials:
-
All materials from Protocol 1
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione solution (0.4 mM in acetone)
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-6 from Protocol 1.
-
XTT Assay: After treatment, carefully remove the supernatant.
-
Prepare the XTT-menadione solution by adding 5 µL of menadione solution to each 1 mL of XTT solution immediately before use.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability reduction using the following formula: % Viability Reduction = [1 - (OD of treated well / OD of control well)] * 100
Visualizations
Caption: Experimental workflow for the bacterial biofilm disruption assay.
Caption: Hypothetical signaling pathway for this compound-induced biofilm disruption.
References
- 1. Cationic antiseptics - Lo.Li. Pharma [lolipharma.it]
- 2. The Mechanisms and the Applications of Antibacterial Polymers in Surface Modification on Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dibrompropamidine in Ophthalmic Infection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibrompropamidine in preclinical research models of ophthalmic infections. The information is intended to guide the design and execution of experiments to evaluate the efficacy and mechanism of action of this antimicrobial agent.
Introduction
This compound, a member of the aromatic diamidine class of compounds, is a cationic antiseptic with broad-spectrum antimicrobial activity. It is commercially available in ophthalmic preparations, often as this compound isethionate, for the treatment of superficial eye infections. Its primary application in ophthalmology has been in the management of Acanthamoeba keratitis, often in combination with other agents. However, its activity against common bacterial pathogens suggests its potential utility in bacterial keratitis and conjunctivitis research models.
This compound's mechanism of action is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. As a cationic molecule, it interacts with the negatively charged components of bacterial cell membranes, leading to depolarization, increased permeability, and ultimately cell death. This direct, membrane-targeting action is advantageous as it may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.
Data Presentation
In Vitro Susceptibility
While specific Minimum Inhibitory Concentration (MIC) data for a wide range of ocular bacterial isolates against this compound is not extensively published, its activity has been reported. This compound isethionate ointment has been shown to be effective against pyogenic cocci, Staphylococcus aureus, and certain Gram-negative bacteria such as Escherichia coli, Proteus vulgaris, and some strains of Pseudomonas aeruginosa.[1] The combination of this compound isethionate with polymyxin B has demonstrated synergistic inhibitory and bactericidal activity against several bacterial species, including those commonly implicated in eye infections.
| Microorganism | Antimicrobial Agent(s) | Activity | Reference |
| Pseudomonas aeruginosa | This compound isethionate + Polymyxin B | Synergistic inhibitory and bactericidal | |
| Enterobacter cloacae | This compound isethionate + Polymyxin B | Synergistic inhibitory and bactericidal | |
| Proteus mirabilis | This compound isethionate + Polymyxin B | Synergistic inhibitory and bactericidal | |
| Escherichia coli | This compound isethionate + Polymyxin B | Synergistic inhibitory and bactericidal | |
| Staphylococcus aureus | This compound isethionate + Polymyxin B | Synergistic inhibitory and bactericidal | |
| Staphylococcus aureus | This compound isethionate (ointment) | Active | [1] |
| Pyogenic cocci | This compound isethionate (ointment) | Active | [1] |
| Streptococcus pyogenes | Propamidine isethionate (related diamidine) | Active | [1] |
Clinical Efficacy in Acanthamoeba Keratitis
A clinical trial evaluating the efficacy of a related diamidine, propamidine isethionate 0.1% ophthalmic solution, in combination with neomycin-polymyxin B-gramicidin, for the treatment of Acanthamoeba keratitis provides insight into the potential of this class of compounds.
| Study Design | Treatment Regimen | Number of Eyes | Treatment Success Rate | Reference |
| Prospective, noncomparative case series | Propamidine isethionate 0.1% ophthalmic solution + Neomycin-polymyxin B-gramicidin ophthalmic solution | 60 | 83% |
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against common ocular bacterial pathogens.
Materials:
-
This compound isethionate powder
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
Bacterial isolates (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound isethionate in a suitable solvent (e.g., sterile distilled water) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture bacterial isolates on appropriate agar plates overnight. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Microdilution Assay:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add the standardized bacterial inoculum to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Rabbit Model of Bacterial Keratitis
Objective: To evaluate the in vivo efficacy of a topical this compound formulation in a rabbit model of bacterial keratitis.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Bacterial suspension (e.g., Pseudomonas aeruginosa or Staphylococcus aureus, 1 x 10⁸ CFU/mL)
-
30-gauge needle and 1 mL syringe
-
Slit-lamp biomicroscope
-
Topical this compound formulation (e.g., 0.15% w/w ointment)
-
Vehicle control
Protocol:
-
Animal Acclimatization and Anesthesia: Acclimatize rabbits for at least 7 days before the experiment. Anesthetize the rabbits using an appropriate regimen (e.g., intramuscular ketamine and xylazine).
-
Corneal Inoculation:
-
Apply a topical anesthetic to the right eye of each rabbit.
-
Create a corneal ulcer by making three parallel scratches on the central cornea with a sterile 25-gauge needle, being careful not to perforate the cornea.
-
Apply a 10 µL aliquot of the bacterial suspension to the scarified cornea.
-
-
Treatment Initiation: At a predetermined time post-infection (e.g., 4-6 hours), randomly divide the rabbits into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Apply a small ribbon (approximately 1 cm) of the this compound ophthalmic ointment to the lower conjunctival sac of the infected eye.
-
Control Group: Apply the vehicle control in the same manner.
-
Administer treatment at specified intervals (e.g., four times daily) for a defined period (e.g., 7 days).
-
-
Efficacy Evaluation:
-
Clinical Scoring: Examine the eyes daily using a slit-lamp biomicroscope and score the severity of keratitis based on parameters such as corneal opacity, ulcer size, and inflammation.
-
Bacterial Load Determination: At the end of the study, euthanize the animals, excise the corneas, homogenize the tissue, and perform serial dilutions and plate counts to determine the number of colony-forming units (CFU) per cornea.
-
-
Statistical Analysis: Compare the clinical scores and bacterial loads between the treatment and control groups using appropriate statistical tests.
Visualizations
Proposed Mechanism of Action of this compound
Experimental Workflow for In Vivo Efficacy Testing
Logical Relationship of Antimicrobial Action
References
Application Note: Assessing Cell Viability Following Dibrompropamidine Treatment
Abstract
This application note provides detailed protocols for assessing the cytotoxicity of Dibrompropamidine, an antiseptic and disinfectant, on mammalian cell cultures. Two robust colorimetric methods are presented: the MTT assay, which measures metabolic activity, and the Neutral Red Uptake assay, which assesses lysosomal integrity. These protocols are designed for researchers in drug development and toxicology to reliably quantify the effects of this compound on cell viability. Included are experimental workflows, data presentation guidelines, and a discussion of the compound's potential mechanism of action.
Introduction
This compound is an aromatic diamidine with broad-spectrum antimicrobial properties, commonly used as an antiseptic and preservative. While effective against various microorganisms, it is crucial to understand its cytotoxic effects on mammalian cells to determine safe therapeutic windows and assess potential toxicity. Cell viability assays are essential tools for this purpose, providing quantitative data on how a compound affects cell health.[1][2]
This document outlines two widely used and validated methods for determining cell viability after exposure to this compound:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4]
-
Neutral Red Uptake (NRU) Assay: This method relies on the ability of healthy, viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5][6] Damage to the cell membrane or lysosomal fragility leads to a decreased uptake of the dye, providing a quantitative measure of cytotoxicity.[5][7]
These assays offer simple, accurate, and reproducible means to evaluate the dose-dependent and time-dependent effects of this compound on various cell lines.
Proposed Mechanism of Action
This compound, as a biocide, is thought to exert its cytotoxic effects through multiple mechanisms. A primary mode of action is the disruption of cellular membrane integrity. Additionally, it is proposed that the compound interacts with essential intracellular components, such as sulfur-containing nucleophiles like cysteine and glutathione, leading to the inhibition of critical metabolic pathways and ultimately cell death.[8]
Caption: Proposed mechanism of this compound cytotoxicity.
Experimental Workflow
The general workflow for assessing cell viability involves cell seeding, treatment with this compound, incubation with a viability reagent, and subsequent signal measurement.
Caption: General experimental workflow for cytotoxicity testing.
Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing metabolic activity.[1][4][9]
A. Materials
-
Mammalian cells of choice (e.g., HeLa, HEK293, L929 fibroblasts)
-
Complete cell culture medium
-
This compound isethionate
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter sterilize and store at 4°C, protected from light.
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom sterile tissue culture plates
B. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[3][4]
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and an untreated control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution (e.g., SDS-HCl or DMSO) to each well.[3] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
C. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Neutral Red Uptake (NRU) Assay
This protocol measures the ability of viable cells to incorporate and retain Neutral Red dye in their lysosomes.[5][10][11]
A. Materials
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound isethionate
-
PBS, sterile
-
Neutral Red (NR) Solution: 50 µg/mL Neutral Red in serum-free medium. Incubate overnight at 37°C and centrifuge to remove undissolved crystals before use.
-
NR Destain Solution: 50% ethanol, 49% deionized water, 1% glacial acetic acid.[5]
-
96-well flat-bottom sterile tissue culture plates
B. Experimental Procedure
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
NR Incubation: After the treatment incubation period, remove the treatment medium and add 100 µL of the pre-warmed NR Solution to each well.
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C, 5% CO₂ to allow for dye uptake into the lysosomes of viable cells.[5]
-
Wash: Carefully discard the NR solution. Wash the cells once with 150 µL of sterile PBS to remove excess, unincorporated dye.[5]
-
Dye Extraction: Add 150 µL of NR Destain Solution to each well.
-
Shaking: Place the plate on an orbital shaker for at least 10 minutes to extract the dye from the cells and ensure a homogenous solution.[7]
-
Absorbance Reading: Measure the optical density (OD) at 540 nm in a microplate reader.[5][6]
C. Data Analysis
-
Subtract the average absorbance of the blank wells from all readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control) x 100
-
Plot the % Viability against the log concentration of this compound to determine the IC50 value.
Data Presentation
Quantitative data should be summarized to compare the cytotoxic effects of this compound across different cell lines and exposure times. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: Illustrative IC50 Values of this compound on Various Cell Lines. Note: The following data are for illustrative purposes only and do not represent actual experimental results.
| Cell Line | Type | Assay | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| HeLa | Human Cervical Cancer | MTT | 150.5 ± 12.3 | 85.2 ± 9.8 |
| HEK293 | Human Embryonic Kidney | MTT | 210.8 ± 18.5 | 130.4 ± 11.2 |
| L929 | Mouse Fibroblast | NRU | 180.2 ± 15.1 | 115.6 ± 10.5 |
| HaCaT | Human Keratinocyte | NRU | 125.7 ± 11.9 | 70.3 ± 8.1 |
Conclusion
The MTT and Neutral Red Uptake assays are reliable and reproducible methods for quantifying the cytotoxic effects of this compound. The choice of assay may depend on the specific cell type and the suspected mechanism of toxicity. By following these detailed protocols, researchers can generate robust data to inform the safe and effective use of this compound in various applications.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. qualitybiological.com [qualitybiological.com]
- 6. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 7. iivs.org [iivs.org]
- 8. Frontiers | A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death [frontiersin.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: Investigating the Effects of Dibrompropamidine on Microbial Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibrompropamidine is an aromatic diamidine with broad-spectrum antiseptic and disinfectant properties. It is effective against a range of Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus, and has been used in topical preparations for the treatment of surface infections.[1][2] The precise mechanism of its antimicrobial action is understood to involve the disruption of microbial membrane integrity, a mode of action shared by other cationic antiseptics. This application note provides a comprehensive protocol for studying the effects of this compound on the membrane integrity of S. aureus, a common model organism for Gram-positive bacteria.
The provided protocols detail methods to assess membrane depolarization, permeabilization of both the outer and inner membranes, and the leakage of intracellular macromolecules such as nucleic acids and proteins. Understanding the kinetics and extent of membrane damage is crucial for elucidating the bactericidal mechanism of this compound and for the development of new antimicrobial strategies.
Proposed Mechanism of Action
This compound, as a cationic molecule, is thought to initially interact with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. This electrostatic interaction likely facilitates its accumulation at the cell surface and subsequent insertion into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to a cascade of events that compromise its barrier function. These events include the dissipation of the membrane potential, increased permeability to ions and small molecules, and ultimately, the leakage of essential cytoplasmic contents, leading to cell death.[3]
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus
| Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 16 | 32 |
| S. aureus MRSA ATCC 43300 | 32 | 64 |
Table 2: Membrane Depolarization of S. aureus ATCC 29213 treated with this compound
| This compound Conc. (x MIC) | Time (min) | % Depolarization (Relative Fluorescence Units) |
| 0.5 | 5 | 15 |
| 0.5 | 30 | 25 |
| 1 | 5 | 60 |
| 1 | 30 | 85 |
| 2 | 5 | 95 |
| 2 | 30 | 98 |
Table 3: Inner Membrane Permeabilization of S. aureus ATCC 29213 using Propidium Iodide (PI) Uptake
| This compound Conc. (x MIC) | Time (min) | % PI Positive Cells |
| 0.5 | 15 | 10 |
| 0.5 | 60 | 20 |
| 1 | 15 | 55 |
| 1 | 60 | 80 |
| 2 | 15 | 90 |
| 2 | 60 | 96 |
Table 4: Leakage of Nucleic Acids and Proteins from S. aureus ATCC 29213
| This compound Conc. (x MIC) | Treatment Time (min) | Nucleic Acid Leakage (OD260) | Protein Leakage (OD280) |
| 1 | 30 | 0.15 | 0.08 |
| 1 | 60 | 0.28 | 0.15 |
| 2 | 30 | 0.35 | 0.22 |
| 2 | 60 | 0.52 | 0.38 |
Experimental Protocols
Protocol 1: Assessment of Cytoplasmic Membrane Depolarization
This protocol uses the membrane potential-sensitive fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5), to monitor changes in the cytoplasmic membrane potential.[4][5]
Materials:
-
S. aureus culture
-
Mueller-Hinton Broth (MHB)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
This compound stock solution
-
diSC3-5 stock solution (in DMSO)
-
KCl (100 mM)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Culture S. aureus in MHB to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.2.
-
Add diSC3-5 to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30 minutes to allow for dye uptake and fluorescence quenching.
-
Add KCl to a final concentration of 100 mM to equilibrate the K+ concentration across the membrane.
-
Aliquot 190 µL of the stained cell suspension into the wells of a 96-well plate.
-
Add 10 µL of various concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a negative control (buffer) and a positive control (e.g., a known membrane-depolarizing agent like valinomycin).
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
-
Record measurements every 1-2 minutes for at least 30 minutes. An increase in fluorescence indicates membrane depolarization.[6]
Protocol 2: Inner Membrane Permeabilization Assay
This assay utilizes the fluorescent dye propidium iodide (PI), which is unable to cross the membrane of viable cells. Upon membrane damage, PI enters the cell and intercalates with nucleic acids, resulting in a significant increase in fluorescence.[7][8]
Materials:
-
S. aureus culture
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Grow S. aureus to the mid-logarithmic phase.
-
Harvest and wash the cells twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.2.
-
Add PI to the cell suspension to a final concentration of 2 µg/mL.
-
Aliquot 190 µL of the cell suspension into the wells of a 96-well plate.
-
Add 10 µL of various concentrations of this compound. Include appropriate controls.
-
Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 617 nm at various time points (e.g., 0, 15, 30, 60 minutes). A significant increase in fluorescence indicates inner membrane permeabilization.[9]
Protocol 3: Leakage of Cytoplasmic Contents (Nucleic Acids and Proteins)
Damage to the cell membrane results in the leakage of intracellular components. The release of nucleic acids and proteins can be quantified by measuring the absorbance of the cell-free supernatant at 260 nm and 280 nm, respectively.[10][11]
Materials:
-
S. aureus culture
-
PBS, pH 7.4
-
This compound stock solution
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Prepare a mid-logarithmic phase culture of S. aureus.
-
Harvest the cells, wash twice with PBS, and resuspend in PBS to an OD600 of 1.0.
-
Add this compound at various concentrations (e.g., 1x and 2x MIC) to the cell suspension. A control sample with no this compound should be included.
-
Incubate the samples at 37°C with gentle shaking.
-
At different time intervals (e.g., 30 and 60 minutes), take aliquots of the cell suspension and centrifuge at 10,000 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer. An increase in absorbance compared to the untreated control indicates leakage of cytoplasmic contents.
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on microbial membrane integrity.
Caption: Proposed mechanism of this compound action on the bacterial cell membrane.
References
- 1. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical observations on the use of dibromopropamidine for surface infections, with particular reference to B. proteus vulgaris and Ps. pyocyanea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Dibrompropamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibrompropamidine, an aromatic diamidine, is recognized for its antiseptic and disinfectant properties, primarily attributed to its ability to disrupt microbial cell membranes. This mechanism of action makes its derivatives promising candidates for the development of novel antimicrobial agents. High-throughput screening (HTS) plays a pivotal role in efficiently evaluating large libraries of these derivatives to identify compounds with potent antimicrobial activity.
These application notes provide detailed protocols for three robust HTS assays suitable for screening this compound derivatives: a fluorescence-based membrane permeabilization assay, a resazurin-based cell viability assay, and an ATP-bioluminescence-based viability assay. The protocols are designed for a 96-well or 384-well microplate format to ensure high throughput.
Mechanism of Action of this compound
This compound and its derivatives exert their antimicrobial effect by compromising the integrity of the microbial cell membrane. The cationic nature of the amidine groups is thought to interact with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Signaling Pathway and Mechanism of Action Diagram
High-Throughput Screening Assays
The selection of an appropriate HTS assay is critical for the successful identification of lead compounds. Given the membrane-disrupting mechanism of this compound, assays that measure membrane integrity and cell viability are highly relevant.
Fluorescence-Based Membrane Permeabilization Assay
This assay directly measures the ability of a compound to disrupt the bacterial cell membrane, making it a primary screening method for this compound derivatives. It utilizes a fluorescent dye that can only enter cells with compromised membranes.
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a fresh colony of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh broth to an optical density at 600 nm (OD600) of 0.05-0.1.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of the diluted bacterial culture into each well of a black, clear-bottom 96-well or 384-well microplate.
-
Add 1 µL of this compound derivatives from a compound library (typically dissolved in DMSO) to achieve the desired final concentration (e.g., 10 µM).
-
Include positive controls (e.g., a known membrane-disrupting agent like melittin) and negative controls (DMSO vehicle).
-
-
Dye Addition and Incubation:
-
Add 1 µL of a fluorescent membrane-impermeant dye solution (e.g., 5 µM SYTOX™ Green) to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for SYTOX™ Green).
-
-
Data Analysis:
-
Calculate the percentage of membrane permeabilization for each compound relative to the positive and negative controls.
-
Hits are typically identified as compounds that induce a fluorescence signal significantly above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
| Derivative ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Membrane Permeabilization |
| DPD-001 | 10 | 15,234 | 85.2 |
| DPD-002 | 10 | 2,345 | 10.1 |
| DPD-003 | 10 | 12,876 | 71.5 |
| DPD-004 | 10 | 9,876 | 54.3 |
| Positive Control | 10 | 17,500 | 100 |
| Negative Control | - | 1,200 | 0 |
Note: The data presented is for illustrative purposes only.
Resazurin-Based Cell Viability Assay
This colorimetric and fluorometric assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active cells. A decrease in resorufin formation indicates a loss of cell viability.
-
Bacterial Culture Preparation:
-
Prepare the bacterial suspension as described in the membrane permeabilization assay protocol.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of the diluted bacterial culture into each well of a clear 96-well or 384-well microplate.
-
Add 1 µL of this compound derivatives and controls.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for sufficient bacterial growth in the negative control wells (e.g., 2-4 hours).
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of a sterile resazurin solution (e.g., 0.1 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for an additional 1-4 hours at 37°C, or until a significant color change is observed in the negative control wells.
-
-
Measurement:
-
Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each compound relative to the positive (no bacteria) and negative (bacteria with vehicle) controls.
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds.
-
| Derivative ID | Concentration (µM) | Fluorescence (RFU) | % Viability | IC50 (µM) |
| DPD-001 | 10 | 1,500 | 5.0 | 2.5 |
| DPD-002 | 10 | 25,000 | 90.0 | >50 |
| DPD-003 | 10 | 5,000 | 18.0 | 8.1 |
| DPD-004 | 10 | 12,000 | 45.0 | 15.2 |
| Positive Control | - | 500 | 0 | - |
| Negative Control | - | 27,500 | 100 | - |
Note: The data presented is for illustrative purposes only.
ATP-Bioluminescence Based Viability Assay
This assay quantifies the amount of adenosine triphosphate (ATP), an indicator of metabolically active cells. In the presence of luciferase, ATP is converted to light, and the luminescence signal is proportional to the number of viable cells.
-
Bacterial Culture Preparation:
-
Prepare the bacterial suspension as described in the previous protocols.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of the diluted bacterial culture into each well of an opaque-walled 96-well or 384-well microplate suitable for luminescence measurements.
-
Add 1 µL of this compound derivatives and controls.
-
-
Incubation:
-
Incubate the plate at 37°C for a suitable duration (e.g., 1-2 hours).
-
-
ATP Reagent Addition and Incubation:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of a commercially available ATP detection reagent (e.g., BacTiter-Glo™ Microbial Cell Viability Assay reagent) to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viability for each compound relative to the controls.
-
Determine the IC50 values for active compounds.
-
| Derivative ID | Concentration (µM) | Luminescence (RLU) | % Viability | IC50 (µM) |
| DPD-001 | 10 | 8,500 | 4.2 | 2.1 |
| DPD-002 | 10 | 185,000 | 92.5 | >50 |
| DPD-003 | 10 | 35,000 | 17.5 | 7.8 |
| DPD-004 | 10 | 92,000 | 46.0 | 14.5 |
| Positive Control | - | 2,000 | 0 | - |
| Negative Control | - | 200,000 | 100 | - |
Note: The data presented is for illustrative purposes only.
Conclusion
The described HTS assays provide a robust framework for the efficient screening and identification of novel this compound derivatives with potent antimicrobial activity. The fluorescence-based membrane permeabilization assay offers a direct measure of the compound's primary mechanism of action. The resazurin and ATP-bioluminescence based assays provide sensitive and reliable measures of overall cell viability. By employing these high-throughput methods, researchers can accelerate the discovery and development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Application Notes & Protocols: Use of Dibrompropamidine as a Reference Compound in Antiseptic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibrompropamidine is an aromatic diamidine compound recognized for its potent antiseptic and disinfectant properties. It is frequently utilized in topical preparations, such as eye drops and creams, for treating minor infections. Due to its established broad-spectrum activity against a variety of microorganisms, including Gram-positive bacteria and some fungi, this compound (commonly available as this compound isethionate) serves as an essential reference compound in antiseptic research.[1][2] Its role as a benchmark allows for the standardized evaluation of novel antiseptic agents and formulations. These application notes provide detailed protocols for using this compound as a reference standard in key antiseptic assays.
Mechanism of Action: The precise antimicrobial mechanism of this compound is not fully elucidated but is believed to involve the disruption of microbial cell membranes.[3] This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. It is also suggested that it may interfere with nucleic acid synthesis.[3] This multi-targeted action contributes to its broad efficacy and makes it a suitable positive control for studies investigating new compounds with membrane-disrupting or other antimicrobial mechanisms.
Caption: Proposed mechanism of action for this compound.
Application Note 1: Antimicrobial Susceptibility Testing
Using this compound as a reference compound to determine the Minimum Inhibitory Concentration (MIC) of a test agent provides a benchmark for its potency. The broth microdilution method is a standardized technique for this purpose.
Quantitative Data Presentation:
The following table provides a template for recording MIC values. Researchers should empirically determine these values for their specific microbial strains and experimental conditions, using this compound as a positive control.
| Microorganism | Test Compound MIC (µg/mL) | This compound MIC (µg/mL) | Interpretation |
| Staphylococcus aureus (ATCC 29213) | [Experimental Value] | [Reference Value] | [e.g., More/Less Potent] |
| Pseudomonas aeruginosa (ATCC 27853) | [Experimental Value] | [Reference Value] | [e.g., More/Less Potent] |
| Candida albicans (ATCC 90028) | [Experimental Value] | [Reference Value] | [e.g., More/Less Potent] |
| Methicillin-resistant S. aureus (MRSA) | [Experimental Value] | [Reference Value] | [e.g., More/Less Potent] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound isethionate (e.g., 1280 µg/mL) in an appropriate solvent (e.g., sterile deionized water).[1][5]
-
Prepare a stock solution of the test compound at a similar high concentration.
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast.[2]
-
-
Serial Dilution:
-
Dispense 100 µL of broth into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[5]
-
Repeat this process in separate rows for the test compound.
-
Column 11 serves as the positive growth control (broth + inoculum) and column 12 as the sterility control (broth only).[5]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with the diluted microbial suspension. The final volume in each well should be 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.[4]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antiseptic that completely inhibits visible growth of the microorganism.[1]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Application Note 2: Anti-Biofilm Activity Assessment
This compound can be used as a reference agent to evaluate the ability of a test compound to either prevent biofilm formation or eradicate established biofilms. The crystal violet assay is a simple, high-throughput method for quantifying total biofilm biomass.[7]
Quantitative Data Presentation:
| Concentration (µg/mL) | Test Compound % Biofilm Inhibition | This compound % Biofilm Inhibition |
| Sub-MIC (e.g., 0.5x MIC) | [Experimental Value] | [Reference Value] |
| MIC | [Experimental Value] | [Reference Value] |
| Supra-MIC (e.g., 2x MIC) | [Experimental Value] | [Reference Value] |
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol assesses the inhibition of biofilm formation.[8][9]
-
Preparation and Inoculation:
-
Prepare a microbial suspension adjusted to 0.5 McFarland standard and then dilute it (e.g., 1:100) in a suitable growth medium (e.g., Tryptic Soy Broth with glucose).[8]
-
Dispense 190 µL of the diluted culture into the wells of a 96-well flat-bottom plate.
-
-
Treatment:
-
Add 10 µL of the test compound and this compound at various concentrations (e.g., sub-MIC, MIC, supra-MIC) to the designated wells.
-
Include a positive growth control (inoculum + vehicle) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.[9]
-
-
Washing and Staining:
-
Carefully discard the planktonic (free-floating) culture from each well.
-
Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.[10]
-
Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.[11]
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]
-
-
Quantification:
-
Discard the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates [mdpi.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Dibrompropamidine in Cream Formulations
Introduction
Dibrompropamidine, typically used as its isethionate salt, is an antiseptic and disinfectant agent incorporated into cream formulations for the topical treatment of minor skin infections. To ensure product quality, safety, and efficacy, robust and validated analytical methods are required to quantify the active pharmaceutical ingredient (API) in the cream matrix. This document provides detailed protocols for three common laboratory methods for the determination of this compound Isethionate in cream formulations: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and a Titrimetric method. These methods are essential for quality control, stability testing, and formulation development.
This compound Isethionate has a monograph in the British Pharmacopoeia, indicating that official analytical methods are established.[1] The European Pharmacopoeia also provides a reference standard for this compound diisetionate.[2] The methods described herein are based on established principles of pharmaceutical analysis and are representative of the types of procedures found in pharmacopoeial monographs.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound Isethionate in cream is presented below.
| Method | Principle | Key Advantages |
| HPLC | Separation of the analyte from excipients on a stationary phase with subsequent detection by UV absorbance. | High specificity, accuracy, and precision. Ability to separate the API from degradation products. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of UV radiation by the analyte at a specific wavelength. | Rapid, simple, and cost-effective for routine analysis. |
| Titration | Quantification of the analyte based on its reaction with a standardized titrant. | A classic and often highly accurate method, useful for assaying the bulk drug. |
High-Performance Liquid Chromatography (HPLC)
The HPLC method provides a highly specific and sensitive means of quantifying this compound Isethionate in a complex cream matrix.
Experimental Protocol
3.1.1. Instrumentation A standard HPLC system equipped with a UV detector is required.
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station.
3.1.2. Reagents and Materials
-
This compound Isethionate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
0.45 µm syringe filters
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
3.1.4. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Isethionate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
3.1.5. Sample Preparation
-
Accurately weigh an amount of cream equivalent to 1 mg of this compound Isethionate into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Heat the tube in a water bath at 60°C for 10 minutes to ensure the dissolution of the active ingredient and to melt the cream base.
-
Centrifuge the tube at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.1.6. Analysis Inject the standard solutions and the sample solution into the chromatograph and record the peak areas. Calculate the concentration of this compound Isethionate in the sample using the calibration curve generated from the standard solutions.
Method Validation Data
The following table summarizes the typical validation parameters for the HPLC method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from excipients |
UV-Vis Spectrophotometry
This method is suitable for the rapid quantification of this compound Isethionate where high specificity is not required.
Experimental Protocol
4.1.1. Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
4.1.2. Reagents and Materials
-
This compound Isethionate reference standard
-
Methanol (analytical grade)
4.1.3. Determination of Wavelength of Maximum Absorbance (λmax) Prepare a 10 µg/mL solution of this compound Isethionate in methanol. Scan the solution from 400 nm to 200 nm to determine the λmax. The expected λmax is approximately 264 nm.
4.1.4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Isethionate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 2-12 µg/mL.
4.1.5. Sample Preparation
-
Accurately weigh an amount of cream equivalent to 1 mg of this compound Isethionate into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes.
-
Heat in a water bath at 60°C for 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Dilute the supernatant with methanol to a final concentration within the calibration range.
4.1.6. Analysis Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank. Calculate the concentration of this compound Isethionate in the sample using the calibration curve.
Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 2 - 12 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Molar Absorptivity | To be determined experimentally |
Titrimetric Method
A non-aqueous titration can be employed for the assay of this compound Isethionate, particularly for the analysis of the raw material.
Experimental Protocol
5.1.1. Instrumentation
-
Analytical balance
-
Burette (50 mL)
-
Potentiometer with a suitable electrode system or a visual indicator.
5.1.2. Reagents and Materials
-
This compound Isethionate
-
Perchloric acid (0.1 M in glacial acetic acid), standardized
-
Glacial acetic acid (analytical grade)
-
Crystal violet indicator solution
5.1.3. Procedure
-
Accurately weigh about 200 mg of this compound Isethionate.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary correction.
Each mL of 0.1 M perchloric acid is equivalent to a specific amount of this compound Isethionate, which needs to be determined based on the stoichiometry of the reaction.
Method Validation Data
| Parameter | Result |
| Accuracy (% Assay) | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% |
| Equivalence Point | Sharp and reproducible |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: HPLC analysis workflow for this compound in cream.
Caption: UV-Vis spectrophotometry workflow.
Conclusion
The analytical methods detailed in this document provide robust and reliable approaches for the quantification of this compound Isethionate in cream formulations. The choice of method will depend on the specific requirements of the analysis, with HPLC offering the highest degree of specificity and titration providing a high level of accuracy for bulk drug assay. Proper method validation in accordance with regulatory guidelines is crucial before implementation for routine quality control testing.
References
Troubleshooting & Optimization
Troubleshooting Dibrompropamidine precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibrompropamidine isethionate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound isethionate in water?
This compound isethionate is freely soluble in water. Its isethionate salt form significantly enhances its aqueous solubility compared to the free base.
Q2: What is the optimal pH range for maintaining this compound isethionate in solution?
For optimal stability and to prevent precipitation, aqueous solutions of this compound isethionate should be maintained within a pH range of 5.0 to 6.0. Deviations outside this range can lead to a decrease in solubility and potential precipitation.
Q3: How does temperature affect the solubility of this compound isethionate?
Q4: Can I use common laboratory buffers to prepare my this compound isethionate solution?
Caution should be exercised when using certain buffers. Phosphate and citrate buffers have the potential to interact with cationic compounds like this compound, which can lead to the formation of less soluble salts and subsequent precipitation. It is advisable to use a pH-adjusted non-ionic buffer or simply adjust the pH of the aqueous solution with dilute acid or base.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound isethionate precipitation in aqueous solutions.
Problem: A precipitate has formed in my this compound isethionate solution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of the solution using a calibrated pH meter. 2. Adjust the pH to the recommended range of 5.0-6.0 using dilute hydrochloric acid or sodium hydroxide. Add the acid or base dropwise while stirring to avoid localized concentration changes. |
| Solution Temperature | 1. Gently warm the solution while stirring. Do not exceed 40°C to prevent potential degradation. 2. Observe if the precipitate redissolves. If it does, the issue may be related to solubility at lower temperatures. |
| High Concentration | 1. Review the intended concentration of your solution. 2. If the concentration is high, consider diluting the solution with pH-adjusted deionized water (pH 5.0-6.0). |
| Buffer Incompatibility | 1. If you have used a phosphate or citrate buffer, this may be the cause of precipitation. 2. Attempt to dissolve the precipitate by adjusting the pH. 3. For future experiments, consider preparing the solution in deionized water with pH adjustment or using a non-ionic buffer system. |
| Contamination | 1. Ensure all glassware is scrupulously clean. 2. Use high-purity deionized water for solution preparation. 3. Filter the solution through a 0.22 µm filter to remove any particulate contaminants that could act as nucleation sites for precipitation. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) this compound Isethionate Aqueous Solution
Materials:
-
This compound isethionate powder
-
High-purity deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of this compound isethionate powder and transfer it to a clean, sterile beaker.
-
Add approximately 80 mL of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and add a sterile stir bar. Stir the solution until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be applied if dissolution is slow.
-
Once dissolved, allow the solution to cool to room temperature.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution.
-
Adjust the pH to between 5.0 and 6.0 by adding 0.1 M HCl or 0.1 M NaOH dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.
-
Mix the solution thoroughly.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Store the solution in a well-sealed container, protected from light, at the recommended storage temperature.
Protocol 2: Determination of this compound Concentration using UV-Vis Spectrophotometry
Principle:
This method provides an estimation of the concentration of this compound in an aqueous solution by measuring its absorbance at a specific wavelength. A standard curve must be generated first.
Materials:
-
This compound isethionate stock solution of known concentration (prepared as in Protocol 1)
-
Deionized water (pH 5.0-6.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions by diluting the stock solution with pH-adjusted deionized water to achieve concentrations ranging from, for example, 1 µg/mL to 20 µg/mL.
-
-
Determination of Maximum Absorbance (λmax):
-
Scan one of the standard solutions (e.g., 10 µg/mL) across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Generation of Standard Curve:
-
Measure the absorbance of each standard solution at the determined λmax using the pH-adjusted deionized water as a blank.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
-
Measurement of Unknown Sample:
-
Measure the absorbance of the unknown this compound solution at the same λmax.
-
Use the standard curve to determine the concentration of this compound in the unknown sample.
-
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of this compound antibacterial action.
Technical Support Center: Optimizing Dibrompropamidine for Anti-Biofilm Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Dibrompropamidine for anti-biofilm assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known role?
A1: this compound is an aromatic diamidine that is used as its salt, this compound isethionate. It is known for its antiseptic and disinfectant properties and is used as a local anti-infective agent, often in eye drops and ointments.[1] Its potential as an agent against bacterial biofilms is an area of active research.
Q2: I am starting my experiments. What is the first step in determining the effective concentration of this compound against biofilms?
A2: The recommended first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against the planktonic (free-floating) form of your target bacterial strain. The MIC provides a baseline of the concentration required to inhibit bacterial growth and serves as a reference point for selecting concentrations for anti-biofilm assays. Anti-biofilm concentrations are often tested at multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).
Q3: What is the difference between MIC, MBC, MBIC, and MBEC?
A3: These are key metrics to quantify the antimicrobial and anti-biofilm activity of a compound:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an agent that inhibits the formation of a biofilm.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an agent required to kill the bacteria within a pre-formed biofilm.
Q4: Can this compound affect biofilms at concentrations below its MIC?
A4: Yes, it is possible. Some anti-biofilm agents do not kill the bacteria but interfere with mechanisms essential for biofilm formation, such as quorum sensing, motility, or the production of the extracellular polymeric substance (EPS) matrix.[3][4] Therefore, it is crucial to test a range of concentrations, including sub-inhibitory concentrations (below the MIC).
Q5: What are the potential mechanisms by which this compound might inhibit biofilms?
A5: While the specific anti-biofilm mechanism of this compound is not yet fully elucidated, anti-biofilm agents can act through various mechanisms. These include disrupting the bacterial cell membrane, interfering with quorum sensing signaling pathways, inhibiting the synthesis of the EPS matrix, and promoting biofilm dispersal.[4][5]
Q6: Should I be concerned about the cytotoxicity of this compound to mammalian cells?
A6: Yes. When developing a potential therapeutic agent, it is essential to assess its cytotoxicity to ensure it is safe for potential clinical applications. A cytotoxicity assay, such as an MTT or LDH assay, on a relevant mammalian cell line should be performed to determine the concentration at which this compound becomes toxic. This helps to establish a therapeutic window.
Troubleshooting Guide
Q7: I am seeing high variability in my crystal violet assay results between wells. What could be the cause?
A7: High variability in crystal violet assays is a common issue. Potential causes include:
-
Inconsistent Washing: Vigorous washing can remove parts of the biofilm, while insufficient washing may leave planktonic cells or residual media. Gentle and consistent washing steps are critical.
-
Pipetting Errors: Inaccurate pipetting of bacteria, media, or the compound can lead to significant differences.
-
Uneven Drying: Ensure plates are completely and evenly dried before solubilizing the crystal violet, as residual water can interfere with the reading.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the media and affect biofilm growth. It is recommended to fill the outer wells with sterile water or media and not use them for experimental data.
Q8: My control bacteria are not forming a robust biofilm. How can I improve it?
A8: Several factors can influence biofilm formation:
-
Bacterial Strain: Not all strains of a species form biofilms equally well. Ensure you are using a known biofilm-forming strain.
-
Growth Medium: The composition of the growth medium, such as the concentration of glucose, can significantly impact biofilm formation. You may need to optimize the medium for your specific strain.
-
Incubation Time: Biofilm formation is time-dependent. An incubation period of 24 to 48 hours is typical, but this may need to be optimized.
-
Plate Type: Use tissue culture-treated plates as they are more hydrophilic and generally promote better biofilm attachment.
Q9: I observed an increase in biofilm formation at low concentrations of this compound. Is this a valid result?
A9: This phenomenon, where low concentrations of a substance stimulate a biological process, is known as hormesis. It has been observed that sub-lethal concentrations of some antimicrobials can induce a stress response in bacteria, leading to an increase in biofilm formation as a protective mechanism.[6] It is important to test a wide range of concentrations to fully characterize the dose-response curve.
Data Presentation
The following tables are templates for organizing your experimental data when determining the optimal concentration of this compound.
Table 1: Example Data Layout for MIC and MBC Determination for this compound
| Bacterial Strain | This compound Conc. (µg/mL) | Growth (OD600) | Planktonic Viability (CFU/mL) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|---|---|
| S. aureus ATCC 25923 | 0 (Control) | 0.85 | 1.5 x 10⁸ | ||
| 1 | 0.82 | 1.3 x 10⁸ | |||
| 2 | 0.41 | 5.0 x 10⁷ | |||
| 4 | 0.05 | <1.0 x 10³ | 4 | 8 | |
| 8 | 0.05 | 0 | |||
| 16 | 0.05 | 0 | |||
| P. aeruginosa PAO1 | 0 (Control) | 0.91 | 2.0 x 10⁸ |
| | ... | ... | ... | | |
Table 2: Example Data Layout for Anti-Biofilm Activity (MBIC & MBEC) of this compound
| Bacterial Strain | Assay Type | This compound Conc. (µg/mL) | Biofilm Biomass (OD570) | % Inhibition/Eradication | MBIC/MBEC (µg/mL) |
|---|---|---|---|---|---|
| S. aureus ATCC 25923 | Inhibition | 0 (Control) | 1.20 | 0% | |
| 2 (0.5x MIC) | 0.84 | 30% | |||
| 4 (1x MIC) | 0.48 | 60% | 8 | ||
| 8 (2x MIC) | 0.12 | 90% | |||
| Eradication | 0 (Control) | 1.50 | 0% | ||
| 4 (1x MIC) | 1.35 | 10% | |||
| 8 (2x MIC) | 0.90 | 40% | >16 |
| | | 16 (4x MIC) | 0.45 | 70% | |
Table 3: Example Data Layout for Cytotoxicity (IC₅₀) of this compound
| Cell Line | This compound Conc. (µg/mL) | % Cell Viability | IC₅₀ (µg/mL) |
|---|---|---|---|
| HEK293 | 0 (Control) | 100% | |
| 10 | 98% | ||
| 25 | 95% | >100 | |
| 50 | 80% |
| | 100 | 60% | |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of this compound.
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[7][8][9]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the concentration that kills the bacteria.
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain any this compound.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[2][10][11]
Protocol 3: Anti-Biofilm Assay using Crystal Violet
This assay quantifies the total biofilm biomass.
-
For Biofilm Inhibition (MBIC):
-
Add a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL) and various concentrations of this compound to the wells of a 96-well plate simultaneously.
-
Incubate at 37°C for 24-48 hours without shaking.
-
-
For Biofilm Eradication (MBEC):
-
First, grow the biofilm by incubating a standardized bacterial suspension in the wells for 24-48 hours.
-
Carefully remove the planktonic bacteria and wash the wells gently with phosphate-buffered saline (PBS).
-
Add fresh medium containing various concentrations of this compound and incubate for another 24 hours.
-
-
Staining and Quantification:
-
Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.[12]
-
Wash away the excess stain with water and allow the plate to air dry completely.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at approximately 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Visualizations
Caption: Workflow for evaluating a novel anti-biofilm compound.
Caption: Key stages of biofilm formation and potential targets for intervention.
References
- 1. Dibromopropamidine isethionate | C19H24Br2N4O6S | CID 11973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. mdpi.com [mdpi.com]
- 8. Staphylococcus aureus biofilm: Formulation, regulatory, and emerging natural products-derived therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition and eradication of Pseudomonas aeruginosa biofilms by secondary metabolites of Nocardiopsis lucentensis EMB25 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections [frontiersin.org]
- 12. mdpi.com [mdpi.com]
How to prevent Dibrompropamidine degradation during experiments
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients is paramount to experimental success and data integrity. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of Dibrompropamidine during experiments.
Troubleshooting Guide: Common Degradation Issues
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Solution | Hydrolysis, especially in non-optimal pH conditions. | Maintain solution pH between 5.0 and 6.0. Prepare fresh solutions daily. Store stock solutions at 2-8°C for no longer than 24 hours. |
| Discoloration of Solution (Yellowing) | Photodegradation or oxidation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitate Formation | Poor solubility in the chosen solvent or degradation leading to insoluble products. | Ensure complete dissolution in a suitable solvent (e.g., water or glycerol). If precipitation occurs upon storage, it may indicate degradation; discard the solution. |
| Inconsistent Experimental Results | Degradation of this compound stock or working solutions. | Always use freshly prepared solutions for critical experiments. Validate the concentration of stock solutions periodically using a stability-indicating analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound isethionate?
A1: Solid this compound isethionate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and humidity.[1] Stringent protection from humidity is crucial for its stability.
Q2: How should I prepare and store this compound solutions?
A2: this compound isethionate is freely soluble in water and glycerol. For optimal stability, aqueous solutions should be maintained at a pH between 5.0 and 6.0. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C for a maximum of 24 hours, protected from light.
Degradation Pathways
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure (an aromatic diamidine), this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The amidine functional groups can be susceptible to hydrolysis, especially under acidic or alkaline conditions, leading to the formation of the corresponding carboxylic acid derivatives.
-
Oxidation: The aromatic rings and the propoxy linker may be susceptible to oxidation, which can be catalyzed by light, heat, or the presence of oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Thermal Degradation: High temperatures can accelerate hydrolysis, oxidation, and other degradation reactions.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, forced degradation studies would likely reveal products resulting from hydrolysis of the amidine groups to amides and then to carboxylic acids, as well as oxidative cleavage of the ether linkage or modification of the aromatic rings.
Experimental Best Practices
Q5: How can I minimize this compound degradation in my cell culture experiments?
A5: When using this compound in cell culture, add it to the media immediately before treating the cells. Avoid prolonged incubation of this compound in culture media at 37°C, as this can accelerate degradation. If possible, perform a time-course experiment to determine the stability of this compound under your specific experimental conditions.
Q6: Are there any known incompatibilities with other reagents?
A6: Avoid strong oxidizing agents and highly acidic or alkaline conditions. The compatibility with other specific reagents should be determined on a case-by-case basis. When in doubt, prepare fresh mixtures and use them promptly.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Accurately weigh the desired amount of this compound isethionate powder in a sterile container.
-
Add a suitable solvent (e.g., sterile, purified water or glycerol) to achieve the target concentration.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Measure the pH of the solution and adjust to 5.0-6.0 using a suitable buffer (e.g., citrate buffer) if necessary.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container (e.g., an amber vial).
-
Store the stock solution at 2-8°C for no more than 24 hours.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV, 264 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and the method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Logical Decision Tree for Troubleshooting
References
Technical Support Center: Troubleshooting Inconsistent MIC Results for Dibrompropamidine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering variability in Minimum Inhibitory Concentration (MIC) results when testing Dibrompropamidine. This guide provides structured troubleshooting advice and detailed protocols to help identify and resolve common issues.
Troubleshooting Guide
This section addresses specific problems you might be facing with your this compound MIC assays in a question-and-answer format.
Q1: Why are my this compound MIC values varying significantly between experimental repeats?
Inconsistent MIC results for this compound can arise from several factors throughout the experimental process. The primary areas to investigate are:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in artificially low values. It is crucial to consistently use a standardized method for preparing the inoculum to a 0.5 McFarland standard.[1][2]
-
Media Composition: The type of media and its composition can significantly impact the activity of this compound. Ensure the same media formulation and supplier are used for all related experiments.
-
Incubation Conditions: Strict control of time, temperature, and atmospheric conditions of incubation is necessary. Variations can affect the growth rate of the microorganisms and the stability of the compound, leading to variable MICs.[2]
-
Reading of Results: Inter-operator variability can be a factor in visual readings. As soon as the control well shows visible growth, using an objective method like an inverted mirror or a plate reader can improve consistency.[2]
-
Quality Control: Regular testing of a reference strain is essential to ensure the reliability and reproducibility of your results.[2]
Q2: My MIC values for this compound are consistently higher than expected. What could be the cause?
Higher than expected MICs can be attributed to several factors:
-
Inoculum Density: An inoculum that is too heavy can lead to falsely elevated MICs, a phenomenon known as the "inoculum effect".[3][4]
-
This compound Stock Solution: Ensure your this compound stock solution is properly prepared, stored, and has not expired. Improper storage can lead to the degradation of the compound.[2] If degradation is suspected, prepare a fresh stock solution and repeat the assay.
-
Binding to Plastics: this compound, as a cationic compound, may adsorb to the surface of plastic labware like microtiter plates. This would reduce the effective concentration of the compound in the media.
Q3: I am observing "skipped wells" in my microtiter plate, where there is growth in wells with higher concentrations of this compound and no growth in wells with lower concentrations. What does this mean?
This phenomenon can complicate MIC determination.
-
Possible Cause: This can be due to technical errors such as pipetting inaccuracies, or it may be an intrinsic property of the drug-organism interaction.[1] Another potential cause is the precipitation of the compound at higher concentrations.
-
Interpretation: According to CLSI guidelines for other antimicrobials where this is observed, the MIC should be read as the lowest concentration that inhibits visible growth, including the "skipped wells."[1] However, the presence of skipped wells is a sign of potential assay variability and warrants a repeat of the experiment for confirmation.
Frequently Asked Questions (FAQs)
What is the recommended method for determining the MIC of this compound?
The broth microdilution method is a standard and widely accepted method for determining the MIC of antimicrobial agents.[5][6] It is recommended to follow a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
How should I prepare the stock solution of this compound?
Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 10 mg/mL).[2] Prepare serial two-fold dilutions of the stock solution in the appropriate broth medium.
What quality control strains should I use?
It is essential to include appropriate quality control (QC) strains in your experiments. The choice of QC strain will depend on the organism you are testing against. Commonly used QC strains include Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Staphylococcus aureus ATCC® 29213™.[3]
How stable is this compound in culture media?
The stability of any compound in culture media can vary.[7][8] It is recommended to prepare fresh dilutions of this compound for each experiment. If you need to store the stock solution, it should be stored at the recommended temperature, protected from light and moisture, to prevent degradation.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for standardized MIC testing.
Table 1: Inoculum Preparation
| Parameter | Recommended Value | Reference |
| Turbidity Standard | 0.5 McFarland | [1][2][9] |
| Final Inoculum Density | Approx. 5 x 10^5 CFU/mL | [1] |
Table 2: Incubation Conditions
| Parameter | Recommended Value | Reference |
| Temperature | 35°C ± 2°C | [3] |
| Duration | 16-20 hours | [3][4] |
| Atmosphere | Ambient air (for aerobic bacteria) | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol outlines the general steps for performing a broth microdilution MIC test for this compound.
-
Prepare this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
-
Prepare Serial Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).[3]
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours) on an appropriate agar plate, select several colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1]
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[1]
-
-
Inoculate Microtiter Plate:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[3]
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[3]
-
-
Read MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Experimental Workflow: Broth Microdilution
Caption: Experimental workflow for this compound MIC determination by broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
Optimizing Incubation Time for Dibrompropamidine Bactericidal Assay: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Dibrompropamidine bactericidal assays. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a this compound bactericidal assay?
A1: The optimal incubation time is not fixed and depends on several factors, including the bacterial species being tested, the concentration of this compound, and the desired level of bactericidal effect (e.g., a 3-log₁₀ or 99.9% reduction in viable cells). Preliminary time-kill studies are essential to determine the ideal duration for your specific experimental conditions.
Q2: What is a time-kill assay and why is it important for this application?
A2: A time-kill assay is a method used to assess the bactericidal activity of an antimicrobial agent over time. It provides more detailed information than a standard Minimum Inhibitory Concentration (MIC) assay by showing the rate at which the bacteria are killed. This is crucial for antiseptics like this compound, where the speed of action is a key indicator of efficacy.
Q3: What are the critical factors that can influence the outcome of a this compound bactericidal assay?
A3: Key factors include the growth phase of the bacteria (logarithmic phase is recommended), the presence of interfering substances (such as organic matter or salts in the medium), the accuracy of the inoculum density, and the effectiveness of the neutralizing agent used to stop the bactericidal action at each time point.[1]
Q4: How do I select the appropriate concentration of this compound for the assay?
A4: The concentration should be based on the Minimum Inhibitory Concentration (MIC) of this compound for the target organism. It is common to test concentrations at, above, and below the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC) to understand the concentration-dependent killing kinetics.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bactericidal activity observed at any incubation time. | 1. This compound concentration is too low.2. The bacterial strain is resistant.3. Inactivating substances are present in the test medium.4. The neutralizing agent is ineffective, leading to continued killing after sampling. | 1. Increase the concentration of this compound.2. Verify the susceptibility of the bacterial strain using a standard MIC test.3. Use a minimal, defined medium if possible and ensure no organic load is carried over with the inoculum.4. Validate the neutralizer to ensure it effectively quenches the activity of this compound without being toxic to the bacteria. |
| High variability between replicates. | 1. Inconsistent inoculum density.2. Inaccurate timing of sampling.3. Poor mixing of the culture and this compound. | 1. Standardize the inoculum preparation to achieve a consistent cell density (e.g., using a spectrophotometer).2. Use a timer and a systematic approach for sampling each replicate.3. Ensure thorough mixing immediately after adding this compound and before each sampling. |
| Rapid regrowth of bacteria after initial killing. | 1. The concentration of this compound is bacteriostatic, not bactericidal.2. Degradation of this compound over the incubation period. | 1. Increase the concentration of this compound.2. While this compound is generally stable, consider the stability in your specific test medium over longer incubation periods. A fresh preparation may be necessary for extended assays. |
| Difficulty in counting colonies due to spreading organisms. | 1. The bacterial species is motile and swarms on the agar plate. | 1. Use a lower percentage of agar in your plating medium to reduce motility.2. Spot-plate smaller volumes (e.g., 10-20 µL) in distinct areas of the plate. |
Experimental Protocol: Time-Kill Assay for this compound
This protocol provides a detailed methodology for performing a time-kill assay to determine the optimal incubation time for this compound's bactericidal activity.
1. Materials:
-
This compound isethionate
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Phosphate-buffered saline (PBS)
-
Validated neutralizing broth (e.g., D/E Neutralizing Broth)
-
Agar plates (e.g., Tryptic Soy Agar - TSA)
-
Sterile test tubes and pipettes
-
Spectrophotometer
-
Incubator
-
Vortex mixer
2. Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test organism from a fresh agar plate and inoculate into a tube of growth medium.
-
Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth. This typically corresponds to an optical density (OD) at 600 nm of 0.4-0.6.
-
Dilute the bacterial culture in fresh growth medium to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC).
-
Dispense the prepared this compound solutions into sterile test tubes. Include a growth control tube containing only the growth medium.
-
Add the standardized bacterial inoculum to each tube to achieve a final volume.
-
-
Incubation and Sampling:
-
Incubate all tubes at the optimal temperature with shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
Immediately transfer the aliquot into a tube containing neutralizing broth to stop the bactericidal action of this compound.
-
-
Enumeration of Viable Bacteria:
-
Perform serial 10-fold dilutions of the neutralized samples in PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at the optimal temperature for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
3. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
Determine the time required to achieve a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum, which is the standard definition of bactericidal activity.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from a time-kill assay with this compound against S. aureus, illustrating the effect of varying incubation times and concentrations.
| This compound Concentration (µg/mL) | Incubation Time (hours) | Log₁₀ Reduction in CFU/mL | Percent Kill (%) |
| 0 (Growth Control) | 0 | 0 | 0 |
| 1 | -0.3 (Growth) | 0 | |
| 2 | -0.6 (Growth) | 0 | |
| 4 | -1.0 (Growth) | 0 | |
| 6 | -1.5 (Growth) | 0 | |
| 24 | -2.5 (Growth) | 0 | |
| 8 (0.5x MIC) | 0 | 0 | 0 |
| 1 | 0.5 | 68.4 | |
| 2 | 1.0 | 90.0 | |
| 4 | 1.5 | 96.8 | |
| 6 | 2.0 | 99.0 | |
| 24 | 1.8 (Regrowth) | 98.4 | |
| 16 (1x MIC) | 0 | 0 | 0 |
| 1 | 1.2 | 93.7 | |
| 2 | 2.5 | 99.7 | |
| 4 | >3.0 | >99.9 | |
| 6 | >3.0 | >99.9 | |
| 24 | >3.0 | >99.9 | |
| 32 (2x MIC) | 0 | 0 | 0 |
| 1 | 2.8 | 99.8 | |
| 2 | >3.0 | >99.9 | |
| 4 | >3.0 | >99.9 | |
| 6 | >3.0 | >99.9 | |
| 24 | >3.0 | >99.9 |
Visualization of the Proposed Mechanism of Action
The primary mechanism of action for aromatic diamidines like this compound is the disruption of the bacterial cell membrane. This leads to depolarization, increased permeability, and ultimately, cell death.
Caption: Proposed mechanism of this compound bactericidal action.
References
Addressing low solubility issues of Dibrompropamidine in culture media
Welcome to the Technical Support Center for addressing solubility issues with Dibrompropamidine in culture media. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Isethionate?
This compound can exist as a free base or as a salt, with the isethionate salt being the most common form available commercially. This compound isethionate is freely soluble in water and glycerol, making it the recommended choice for most applications in aqueous culture media.[1] The free base form, in contrast, is likely to have significantly lower aqueous solubility.
Q2: I am observing precipitation when I add my this compound solution to the cell culture medium. What is the likely cause?
Even with the water-soluble isethionate salt, precipitation can occur upon addition to complex culture media. This can be due to several factors:
-
Interaction with Media Components: Salts, proteins, and other components in the media can interact with this compound, leading to the formation of insoluble complexes.[2][3]
-
pH Changes: The pH of your culture medium can affect the solubility of the compound.[2][3]
-
High Concentration: The final concentration of this compound in the media may be exceeding its solubility limit under those specific conditions.[2][3]
-
Temperature Effects: Adding a solution to cold media can decrease its solubility.[2][3]
Q3: What is the recommended solvent for preparing a stock solution of this compound Isethionate?
For this compound Isethionate, sterile, deionized water or a standard buffer such as Phosphate Buffered Saline (PBS) is recommended for preparing stock solutions. Given its high water solubility, organic solvents like DMSO are generally not necessary for the isethionate salt.
Q4: If I must use the this compound free base, what solvent should I use?
For the less soluble free base form of this compound, an organic solvent such as Dimethyl Sulfoxide (DMSO) would be the primary choice for preparing a concentrated stock solution. It is critical to keep the final concentration of DMSO in the culture medium as low as possible (ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%) to avoid cytotoxicity.[4]
Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
You can perform a kinetic solubility test to determine the approximate maximum soluble concentration in your specific medium. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This involves preparing a series of dilutions and observing them for precipitation.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound to Culture Medium
Question: I prepared a stock solution of this compound Isethionate in water, but when I add it to my cell culture medium, it immediately turns cloudy. What should I do?
Answer: This "crashing out" effect is a common issue when a compound is introduced into a complex solution like culture media. Here is a step-by-step approach to troubleshoot this:
-
Check Stock Solution: Ensure your stock solution is fully dissolved and free of any particulates before use.
-
Optimize Dilution Technique:
-
Use Pre-warmed Media: Always add your compound to culture media that has been pre-warmed to 37°C.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. This gradual decrease in concentration can help maintain solubility.[4]
-
Rapid Mixing: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[2][4]
-
-
Lower the Final Concentration: Your target concentration may be too high for your specific medium. Try a lower final concentration to see if the compound remains in solution.
-
Consider Media Components: If the problem persists, it could be an interaction with a component in your specific medium. If your experimental design allows, you could try a different basal media formulation.[2]
Issue 2: Solution is Initially Clear but a Precipitate Forms Over Time in the Incubator
Question: My this compound-containing medium was clear when I prepared it, but after a few hours/days at 37°C, I see a precipitate. What is happening?
Answer: Delayed precipitation can be caused by several factors related to the incubation conditions:
-
Temperature Stability: The compound may be less stable at 37°C over extended periods, leading to degradation and precipitation.
-
pH Shift: Cellular metabolism can cause the pH of the culture medium to change over time, which may affect the solubility of this compound.[2] Monitor the pH of your culture and consider more frequent media changes for dense cultures.
-
Evaporation: Over longer incubation times, evaporation can concentrate the components in the medium, potentially exceeding the solubility limit of this compound.[2] Ensure your incubator has adequate humidity and use appropriate culture plates or flasks to minimize evaporation.
Data Presentation
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound Isethionate | Water | Freely Soluble | [1] |
| This compound Isethionate | Glycerol | Freely Soluble | [1] |
| This compound Isethionate | Ethanol (96%) | Sparingly Soluble | |
| This compound (base) | Aqueous Media | Likely Poorly Soluble | Inferred |
| This compound (base) | DMSO | Likely Soluble | General guidance for poorly soluble compounds |
Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes | Reference |
| Most Cell Lines | 0.5% | Generally well-tolerated. | [4] |
| Sensitive/Primary Cells | ≤ 0.1% | Higher concentrations may induce cytotoxicity or differentiation. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Isethionate
Materials:
-
This compound Isethionate (MW: 596.3 g/mol )
-
Sterile, deionized water or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.963 mg of this compound Isethionate.
-
Weigh Compound: Accurately weigh the calculated amount of the compound and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of sterile water or PBS to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear and particle-free.
-
Sterilization (Optional): If needed, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Culture Medium
Objective: To determine the approximate maximum concentration of this compound that can be dissolved in a specific cell culture medium without immediate precipitation.
Materials:
-
Concentrated stock solution of this compound (e.g., 10 mM in water)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile tubes or a 96-well plate
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in the pre-warmed culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubate: Incubate the dilutions at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of cloudiness or precipitate.
-
Instrumental Analysis (Optional): For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength of ~600 nm.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound in your medium.
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound on microbial cell membranes.
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Refining Dibrompropamidine Delivery in Topical Formulations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the topical delivery of dibrompropamidine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation and evaluation of topical this compound products.
| Question ID | Question | Answer/Troubleshooting Guide |
| FORM-001 | My this compound isethionate cream is showing poor stability (e.g., phase separation, crystallization). What are the likely causes and solutions? | Potential Causes: 1. pH Shift: this compound isethionate's solubility is pH-dependent, with higher solubility in acidic conditions. A shift in the formulation's pH towards neutral or alkaline can cause precipitation.[1] 2. Excipient Incompatibility: this compound is a cationic molecule and may interact with anionic excipients (e.g., some carbomers, sodium lauryl sulfate), leading to precipitation or loss of activity. 3. Improper Homogenization: Inadequate mixing can lead to a non-uniform distribution of ingredients and thermodynamic instability, especially in emulsion-based systems.[1] 4. Storage Conditions: Exposure to high temperatures can accelerate degradation and affect the physical stability of the emulsion.[2] Troubleshooting Steps: • pH Monitoring: Buffer the formulation to maintain an optimal acidic pH. Regularly monitor the pH of stability samples. • Excipient Selection: Use non-ionic or cationic polymers and surfactants. If an anionic polymer is necessary, consider using a formulation strategy that physically separates the components until application. • Process Optimization: Optimize homogenization speed and time. Ensure uniform temperature control during all manufacturing phases.[3] • Stability Studies: Conduct accelerated stability studies at various temperatures and humidity conditions to identify optimal storage parameters.[4][5] |
| PERM-001 | I am observing low skin permeation of this compound in my in vitro permeation tests (IVPT). How can I enhance its delivery? | Potential Causes: 1. High Water Solubility: this compound isethionate is freely soluble in water, which can limit its partitioning into the lipophilic stratum corneum.[1] 2. Formulation Vehicle: The vehicle may not be optimized to facilitate drug release and subsequent skin penetration. Enhancement Strategies: • Chemical Permeation Enhancers: Incorporate well-known enhancers like ethanol, propylene glycol, or fatty acids into your formulation.[6][7] These can disrupt the stratum corneum lipids, improving drug penetration. • Nanocarriers: Formulate this compound into nanocarriers such as liposomes, ethosomes, or nanostructured lipid carriers (NLCs). These systems can improve drug solubility within the formulation and facilitate transport into the skin.[8][9] • Eutectic Systems: Consider forming a eutectic mixture with an appropriate agent to lower the melting point and potentially enhance solubility in the stratum corneum.[6] • Optimize Vehicle: Adjust the hydrophilic-lipophilic balance of your formulation to improve partitioning of this compound into the skin. |
| ANAL-001 | I'm having trouble developing a reliable HPLC method for quantifying this compound in my cream formulation. What are the key considerations? | Challenges: 1. Excipient Interference: Cream components (oils, emulsifiers, polymers) can co-extract with the drug and interfere with the chromatographic analysis. 2. Poor Peak Shape: As a cationic molecule, this compound can interact with residual silanols on silica-based C18 columns, leading to peak tailing. Method Development Tips: • Sample Preparation: Develop a robust extraction method. This may involve a multi-step process like protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering excipients.[10] • Column Selection: Use a modern, end-capped C18 column or consider a polymer-based column to minimize secondary interactions.[11] • Mobile Phase Optimization: - Add a competing amine like triethylamine (TEA) to the mobile phase to block silanol interactions and improve peak shape.[12] - Adjust the mobile phase pH to ensure consistent ionization of this compound. - Use a gradient elution to effectively separate the analyte from formulation excipients.[13] • Validation: Once developed, fully validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][14] |
| IVPT-001 | My IVPT results show high variability between replicates. What are the common sources of this variability? | Potential Causes: 1. Skin Sample Inconsistency: Biological variability between skin donors or even different sections from the same donor can be significant.[15] 2. Membrane Integrity: The skin barrier may be compromised during preparation or handling. 3. Air Bubbles: Air bubbles trapped between the membrane and the receptor fluid can impede diffusion.[4] 4. Inconsistent Dosing: Uneven application of the topical formulation can lead to variable release. Troubleshooting Steps: • Skin Selection & Preparation: Use skin from the same anatomical site and donor where possible. Carefully prepare dermatomed skin to a consistent thickness.[16] • Barrier Integrity Test: Perform a trans-epidermal water loss (TEWL) or electrical resistance measurement to ensure the skin barrier is intact before starting the experiment.[17] • Cell Assembly: Carefully assemble the Franz diffusion cells to ensure no air bubbles are present in the receptor chamber.[4] • Dosing Procedure: Use a positive displacement pipette to apply a precise and consistent amount of the formulation to each cell. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for the in vitro release and skin permeation of a 0.15% w/w this compound isethionate cream. These are intended to serve as examples for data presentation.
Table 1: In Vitro Release Test (IVRT) Data for this compound Formulations
| Formulation ID | Gelling Agent | Release Rate (µg/cm²/h½) | Cumulative Release at 6h (µg/cm²) | R² of Release Profile |
| DIB-GEL-01 | Carbopol 940 (1%) | 15.2 ± 1.8 | 37.2 ± 4.4 | 0.991 |
| DIB-GEL-02 | HPMC K4M (3%) | 12.8 ± 1.5 | 31.3 ± 3.7 | 0.988 |
| DIB-CRM-01 | Cetostearyl Alcohol | 18.5 ± 2.1 | 45.3 ± 5.1 | 0.994 |
| DIB-CRM-PE | Cetostearyl Alcohol + 5% Propylene Glycol | 25.1 ± 2.9 | 61.5 ± 7.1 | 0.992 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Ex Vivo Skin Permeation Data for this compound Formulations using Porcine Skin
| Formulation ID | Steady-State Flux (Jss) (ng/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) | Drug in Epidermis at 24h (µg/cm²) | Drug in Dermis at 24h (µg/cm²) |
| DIB-CRM-01 | 85.4 ± 10.2 | 0.57 ± 0.07 | 2.8 ± 0.4 | 12.3 ± 1.5 | 3.1 ± 0.4 |
| DIB-CRM-PE | 142.7 ± 15.8 | 0.95 ± 0.11 | 2.1 ± 0.3 | 18.9 ± 2.2 | 5.8 ± 0.7 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: In Vitro Release Test (IVRT) using Franz Diffusion Cells
This protocol outlines the procedure for assessing the release rate of this compound from a semi-solid formulation.
1. Apparatus and Materials:
-
Vertical Franz diffusion cells (with appropriate orifice diameter, e.g., 15 mm)[18]
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium: Phosphate-buffered saline (PBS), pH 5.5, degassed
-
Magnetic stirrers and stir bars
-
Constant temperature water bath (set to 32 ± 0.5°C)[19]
-
Syringes and collection vials
-
Validated HPLC system for analysis
2. Procedure:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak in the receptor medium for at least 30 minutes before use.[20]
-
Cell Assembly:
-
Fill the receptor chamber of each Franz cell with degassed PBS, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber.
-
Mount the hydrated membrane onto the cell, separating the donor and receptor chambers. Clamp securely.
-
-
Equilibration: Place the assembled cells in the water bath connected to a circulating pump and allow the system to equilibrate to 32°C for 30 minutes. Set the stirring speed (e.g., 400-600 rpm).
-
Dosing: Accurately weigh and apply approximately 300 mg of the this compound formulation onto the center of the membrane in the donor chamber.[21]
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours), withdraw an aliquot (e.g., 200 µL) from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time (h½). The slope of the linear portion of the curve represents the release rate.[22]
Protocol 2: Ex Vivo Skin Permeation Test (IVPT)
This protocol describes the measurement of this compound permeation through excised skin.
1. Apparatus and Materials:
-
All materials from Protocol 1.
-
Excised skin: Dermatomed porcine or human skin (e.g., 400-500 µm thickness).[23][24]
-
Dermatome.
-
Tools for skin handling (forceps, scissors).
2. Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.[16]
-
Cut the skin into sections large enough to fit the Franz cells.
-
Visually inspect for any defects.
-
(Optional but recommended) Measure the trans-epidermal water loss (TEWL) or electrical resistance to confirm barrier integrity.
-
-
Cell Assembly and Equilibration: Follow steps 2 and 3 from the IVRT protocol, using the prepared skin section as the membrane. The stratum corneum should face the donor chamber.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the skin surface.
-
Sampling: Follow step 5 from the IVRT protocol, but extend the study duration to 24 hours with appropriate sampling intervals (e.g., 2, 4, 6, 8, 12, 24 hours).
-
Mass Balance:
-
At the end of the experiment (24 hours), dismantle the cell.
-
Wash the skin surface with a suitable solvent to recover unabsorbed formulation.
-
Separate the epidermis from the dermis using heat or mechanical methods.
-
Extract this compound from the epidermis and dermis separately using a suitable solvent and homogenization.
-
-
Analysis: Analyze the receptor fluid samples and the extracts from the skin layers using a validated HPLC method.
-
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp).
-
Quantify the amount of drug retained in the epidermis and dermis.
-
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a template for an HPLC method suitable for quantifying this compound and separating it from potential degradation products.
1. Chromatographic Conditions (Hypothetical):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 265 nm
2. Sample Preparation (from Cream):
-
Accurately weigh ~1g of cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol, vortex for 2 minutes to disperse the cream.
-
Place in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. Forced Degradation Study (for Stability-Indicating Validation):
-
Acid/Base Hydrolysis: Expose the drug solution to 0.1M HCl and 0.1M NaOH.
-
Oxidation: Expose to 3% H₂O₂.
-
Thermal: Heat the solid drug and solution at 80°C.
-
Photolytic: Expose to UV light.
-
Analyze all stressed samples to ensure degradation peaks are resolved from the parent this compound peak.
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound on bacterial cells.
Experimental Workflow: In Vitro Permeation Test (IVPT)
Caption: Workflow for conducting an ex vivo skin permeation test (IVPT).
References
- 1. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brulidine Antiseptic & Antibacterial Cream 25g | medino [medino.com]
- 3. Antibacterial Diamines Targeting Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alterlab.co.id [alterlab.co.id]
- 5. Topical Antiseptic Formulations for Skin and Soft Tissue Infections - ProQuest [proquest.com]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. Skin Antiseptics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. japsonline.com [japsonline.com]
- 10. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. saudijournals.com [saudijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. permegear.com [permegear.com]
- 17. fda.gov [fda.gov]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. uspnf.com [uspnf.com]
- 21. An Analytical Target Profile for the Development of an In Vitro Release Test Method and Apparatus Selection in the Case of Semisolid Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Establishing an ex vivo porcine skin model to investigate the effects of broad-spectrum antiseptic on viable skin microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. xenometrix.ch [xenometrix.ch]
Avoiding contamination in Dibrompropamidine stock solutions
Technical Support Center: Dibrompropamidine Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and degradation in this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper stock solution preparation important?
This compound is an antiseptic and disinfectant agent belonging to the aromatic diamidine group of compounds.[1] As the isethionate salt, it is a white or nearly white crystalline powder used in topical applications, such as eye drops, for treating minor infections.[2][3][4] The integrity of your experimental results depends on the purity and stability of your stock solution. Contamination or degradation can lead to inaccurate results, loss of compound efficacy, and wasted resources.[5][6][7]
Q2: What is the best solvent for preparing this compound isethionate stock solutions?
This compound isethionate is freely soluble in water and glycerol, but only sparingly soluble in ethanol.[2] Therefore, high-purity, sterile water (e.g., nuclease-free, water-for-injection) is the recommended solvent for preparing aqueous stock solutions.
Q3: What are the common signs of contamination or degradation in a this compound stock solution?
Several signs can indicate a problem with your stock solution:
-
Cloudiness or Precipitation: The solution appears murky, hazy, or contains visible solid particles.[8] This can be caused by microbial growth, precipitation of the compound due to low solubility at a given concentration or temperature, or chemical degradation into an insoluble product.[8][9][10]
-
Color Change: Any deviation from a clear, colorless solution may indicate chemical degradation, often due to processes like oxidation or photolysis.[5][8]
-
Loss of Potency: A noticeable decrease in the compound's expected biological activity in your assays can suggest that the active ingredient has degraded.[7][8]
-
pH Shift: A significant change in the solution's pH can indicate chemical reactions or microbial contamination. Solutions of this compound should maintain a pH between 5.0 and 6.0 for optimal stability.[11]
Q4: How can I prevent microbial contamination when preparing my stock solution?
Preventing microbial contamination requires strict adherence to aseptic techniques.[12][13] These are procedures designed to maintain sterility and prevent the introduction of microorganisms.[14][15]
-
Work in a sterile environment, such as a certified laminar flow hood or biological safety cabinet.[12]
-
Disinfect all surfaces, glassware, and equipment with a suitable disinfectant like 70% isopropyl alcohol before use.[14][16]
-
Wear appropriate personal protective equipment (PPE), including sterile gloves, a lab coat, and safety glasses.[15]
-
Use sterile, individually wrapped disposable pipettes and filter tips.
-
After dissolving the this compound powder, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, final storage container.[17][18]
Troubleshooting Guide
Issue 1: My this compound stock solution is cloudy.
| Potential Cause | Troubleshooting Steps |
| Microbial Contamination | 1. Discard the solution immediately to prevent cross-contamination of other reagents. 2. Review your aseptic technique protocol to identify and correct any potential breaches.[12][14] 3. Prepare a fresh stock solution using new sterile reagents and equipment. |
| Compound Precipitation | 1. Gently warm the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves. 2. If it redissolves, the solution may be too concentrated for the current storage temperature. Consider storing it at room temperature (if stability permits) or preparing a more dilute stock. 3. If warming does not work, the compound may have precipitated permanently. It is best to discard the solution and prepare a new one at a lower concentration. |
| Chemical Degradation | 1. If the cloudiness appeared over time, especially when exposed to light or elevated temperatures, it may be a degradation product.[8] 2. Discard the solution. 3. Prepare a fresh stock and ensure it is stored protected from light and at the recommended temperature. |
Issue 2: The color of my stock solution has changed.
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Oxidation can occur upon exposure to air (oxygen).[8][19] Discard the solution. 2. When preparing a new solution, minimize headspace in the storage vial. For highly sensitive compounds, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.[5][8] |
| Photodegradation | 1. Exposure to UV or even ambient light can cause light-sensitive compounds to degrade.[7][19] 2. Discard the solution. 3. Always store this compound powder and solutions in the dark or in amber-colored vials to protect them from light.[5][8] |
Protocols and Data
Table 1: Recommended Handling and Storage for this compound Isethionate
| Parameter | Recommendation | Rationale |
| Solvent | Sterile, high-purity water | Freely soluble and stable in aqueous solutions.[2] |
| Storage Temperature | 2-8°C (Short-term) -20°C (Long-term) | Lower temperatures slow down chemical degradation and inhibit microbial growth.[17][19] |
| Storage Container | Sterile, amber glass vials or polypropylene tubes | Prevents photodegradation and leaching of contaminants.[8] |
| Handling | Use strict aseptic technique[13] | Minimizes the risk of introducing microbial contaminants.[12][14] |
| Shelf-Life | Aqueous solutions should be used promptly. For long-term storage at -20°C, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[18] | Repeated temperature fluctuations can accelerate degradation. |
Protocol: Preparation of a Sterile 10 mg/mL this compound Stock Solution
-
Preparation: Before starting, thoroughly disinfect the work surface inside a laminar flow hood with 70% ethanol.[14] Allow the hood to run for at least 15-30 minutes.[12]
-
Calculation: Weigh the required amount of this compound isethionate powder in a sterile container. For a 10 mL solution at 10 mg/mL, you will need 100 mg.
-
Dissolution: Using a sterile pipette, add the desired volume of sterile, high-purity water to the container with the powder. Mix gently by vortexing or inversion until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Aliquoting: Dispense the filtered solution into sterile, amber-colored microcentrifuge tubes or cryovials. Prepare single-use aliquots (e.g., 50-100 µL) to minimize waste and avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and your initials.[16]
-
Storage: Store the aliquots at -20°C, protected from light.
Visual Guides
Caption: Troubleshooting workflow for contaminated this compound solutions.
References
- 1. BacMet Database browsing [bacmet.biomedicine.gu.se]
- 2. Buy this compound isetionate | 614-87-9 [smolecule.com]
- 3. This compound Isetionate : High quality API - Lebsa [lebsa.com]
- 4. lebsa.es [lebsa.es]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Chemical degradation: Significance and symbolism [wisdomlib.org]
- 7. moravek.com [moravek.com]
- 8. benchchem.com [benchchem.com]
- 9. Does It Matter If Your Stock Is Cloudy? | The Kitchn [thekitchn.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. This compound Isetionate [benchchem.com]
- 12. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 13. Aseptic Compounding: Quality & Efficiency in Pharma Services [adragos-pharma.com]
- 14. Sterile Techniques And Role Of Pharmacists And Technicians To Reduce Healthcare-Associated Infections | AsepticEnclosures [asepticenclosures.com]
- 15. Chapter 4 Aseptic Technique - Nursing Skills - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. edutracker.com [edutracker.com]
- 17. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 18. helsinki.fi [helsinki.fi]
- 19. allanchem.com [allanchem.com]
Technical Support Center: Improving Reproducibility in Dibrompropamidine Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of cell-based assays involving Dibrompropamidine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it affect my cell-based assays?
A1: this compound is an aromatic diamidine compound that acts as an antiseptic and disinfectant. Its primary mechanism of action involves disrupting the integrity of microbial cell membranes, which leads to the leakage of cellular contents and ultimately cell death.[1] In cell-based assays, particularly those involving bacteria or other microbes, this disruption of membrane integrity is the basis for its antimicrobial effect. When working with eukaryotic (mammalian) cells, it is crucial to determine the cytotoxic effects of this compound to understand its therapeutic window.
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?
A2: Variability in MIC assays is a common challenge and can arise from several factors. Key contributors to inconsistency include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in artificially low values.
-
Media Composition: The type of media and its components can significantly impact the growth of the microorganism and the activity of this compound.
-
Compound Stability and Solubility: this compound, like many compounds, may have limited solubility in aqueous media. Improper dissolution can lead to precipitation, reducing its effective concentration.
-
Incubation Conditions: Variations in time, temperature, and atmospheric conditions can affect microbial growth rates and the stability of the compound.
-
Endpoint Reading: Subjectivity in visually determining the inhibition of growth can introduce variability between different researchers.
Q3: What is an acceptable level of variability in a cell-based assay?
A3: The acceptable level of variability, often measured by the coefficient of variation (%CV), depends on the specific assay and its application. As a general guideline for quantitative assays:
-
Intra-assay %CV (within a single plate): Should ideally be less than 10%.
-
Inter-assay %CV (between different plates/experiments): A value of less than 15% is generally considered acceptable. Values between 20-30% may be acceptable in some contexts, but a %CV greater than 30% often indicates a problem with assay performance and should be investigated.
Q4: How can "edge effects" in 96-well plates affect my results, and how can I mitigate them?
A4: The "edge effect" refers to the phenomenon where the outer wells of a microplate behave differently from the inner wells, primarily due to increased evaporation and temperature gradients. This can lead to variations in cell growth and compound concentration, resulting in unreliable data. To mitigate edge effects:
-
Create a Humidity Barrier: Fill the outer wells with sterile water or phosphate-buffered saline (PBS) to create a more humid environment across the plate.
-
Use Low-Evaporation Lids: Lids with condensation rings can help reduce fluid loss.
-
Seal the Plates: Using clear or breathable sealing tapes can be an effective way to minimize evaporation.
-
Avoid Using Outer Wells: While this reduces throughput, it is a simple way to avoid the most significant edge effects.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Results
| Symptom | Potential Cause | Troubleshooting Steps |
| MIC values vary by more than one two-fold dilution between replicates. | Inhomogeneous inoculum: Bacterial suspension was not uniformly mixed before dispensing. | - Vortex the inoculum suspension thoroughly before and during plating. - Ensure the inoculum is at the correct 0.5 McFarland standard. |
| Pipetting errors: Inaccurate or inconsistent volumes of compound or inoculum. | - Calibrate pipettes regularly. - Use fresh pipette tips for each dilution and transfer. | |
| Compound precipitation: this compound may be coming out of solution at higher concentrations. | - Visually inspect wells for any precipitate. - Consider using a different solvent for the stock solution, ensuring it is tolerated by the cells at the final concentration. | |
| MIC values are consistently higher than expected. | Inoculum too dense: An excess of bacteria can overcome the antimicrobial effect. | - Standardize inoculum preparation using a McFarland standard. - Verify the colony-forming unit (CFU)/mL of the inoculum. |
| Compound degradation: this compound may be unstable under assay conditions. | - Prepare fresh stock solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. | |
| MIC values are consistently lower than expected. | Inoculum too sparse: Insufficient bacteria lead to an overestimation of the compound's potency. | - Ensure the inoculum is prepared to the correct 0.5 McFarland standard. - Check the viability of the bacterial stock. |
Issue 2: High Variability in Eukaryotic Cell Viability/Cytotoxicity Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| High %CV in replicate wells. | Uneven cell seeding: Inconsistent number of cells plated per well. | - Ensure the cell suspension is homogeneous by gently mixing before and during plating. - Calibrate pipettes and use a consistent pipetting technique. |
| Edge effects: Evaporation and temperature gradients affecting outer wells. | - Fill outer wells with sterile PBS or water. - Use plate sealers or low-evaporation lids. - Avoid using the outer rows and columns for experimental samples. | |
| Control (untreated) wells show low viability. | Poor cell health: Cells may be stressed before the start of the experiment. | - Use cells within a consistent and optimal passage number range. - Ensure proper cell culture conditions (media, temperature, CO2). - Check for contamination (e.g., mycoplasma). |
| Sub-optimal seeding density: Too few cells were plated, leading to a weak signal. | - Perform a cell titration experiment to determine the optimal seeding density for the assay duration. | |
| Inconsistent dose-response curves. | Compound solubility issues: this compound may precipitate in the culture medium. | - Prepare stock solutions in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells. - Visually inspect for precipitation. |
| Incorrect incubation time: The duration of compound exposure may be too short or too long. | - Optimize the incubation time to allow for a measurable effect on cell viability. |
Data Presentation
Table 1: Example MIC Values for this compound and Comparator Antiseptics
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound isethionate | Methicillin-resistant Staphylococcus aureus (MRSA) | <5 - 75 | [2] |
| Chlorhexidine digluconate | Pseudomonas aeruginosa | 26.6 ± 14.4 | [3] |
| Polyhexamethylene biguanide (PHMB) | Pseudomonas aeruginosa | 22.6 ± 8.0 | [3] |
| Octenidine dihydrochloride (OCT) | Pseudomonas aeruginosa | 11.3 ± 4.5 | [3] |
Note: Data for this compound against P. aeruginosa was not available in the searched literature. Values for other common antiseptics are provided for comparison.
Table 2: Example Cytotoxicity of Aromatic Diamidines in Mammalian Cells
| Compound | Cell Line | IC50 | Reference |
| Pentamidine | Rabbit Corneal Epithelial/Endothelial Cells | >125 µg/mL | [4] |
| Propamidine | Rabbit Corneal Epithelial/Endothelial Cells | >1000 µg/mL | [4] |
| Quaternary Ammonium Salt (Decyl Residues) | Human Keratinocytes (HaCaT) | 12.8 ± 1.2 µg/mL | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
1. Preparation of this compound Stock and Working Solutions: a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare an intermediate dilution of the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). This should be 2x the highest concentration to be tested.
2. Inoculum Preparation: a. From a fresh culture (18-24 hours) on an agar plate, select 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Microtiter Plate Setup: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the 2x starting concentration of this compound to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to the desired final concentration (typically well 10). Discard 100 µL from the last dilution well. d. Well 11 should serve as a growth control (inoculum, no compound). e. Well 12 should serve as a sterility control (broth only, no inoculum).
4. Inoculation and Incubation: a. Add the appropriate volume of the prepared inoculum to each well (except the sterility control) to achieve the final cell density. b. Seal the plate and incubate at 35-37°C for 16-20 hours.
5. Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Eukaryotic Cell Viability Assay (MTT-based)
This protocol outlines a general method for assessing the cytotoxicity of this compound on mammalian cells.
1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in fresh culture medium. c. Perform a cell count and determine cell viability (e.g., using Trypan Blue). d. Seed the cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. b. Remove the existing medium from the cells and add the compound dilutions. c. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Following incubation, add MTT reagent to each well (typically 10-20 µL of a 5 mg/mL solution). b. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals. c. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. d. Gently agitate the plate to ensure complete solubilization.
4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control cells. c. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Antibiotic and biocide resistance in methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 10-year microbiological study of Pseudomonas aeruginosa strains revealed the circulation of populations resistant to both carbapenems and quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dibrompropamidine and Propamidine Isethionate for Antimicrobial Applications
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar antimicrobial agents is paramount. This guide provides a detailed comparative study of Dibrompropamidine and Propamidine Isethionate, two aromatic diamidine compounds utilized as antiseptics. The comparison is based on their chemical structures, mechanisms of action, antimicrobial efficacy supported by available data, and clinical applications.
Chemical and Structural Differences
Both Propamidine and this compound belong to the aromatic diamidine class of compounds. Propamidine isethionate is the salt of propamidine with isethionic acid.[1] this compound is a dibrominated derivative of propamidine, meaning it has two bromine atoms attached to its core structure.[2] This halogenation is a key structural difference that can influence the compound's physicochemical properties, such as lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.[2]
Table 1: Chemical Properties of this compound and Propamidine
| Property | This compound | Propamidine |
| Chemical Formula | C17H18Br2N4O2[3] | C17H20N4O2 |
| Molecular Weight | 470.2 g/mol [3] | 312.4 g/mol [4] |
| Isethionate Salt Formula | C19H24Br2N4O6S[2][5] | C21H32N4O10S2[6][7] |
| Isethionate Salt M.W. | 596.3 g/mol [2][5] | 564.63 g/mol [7] |
Mechanism of Action
The primary antimicrobial mechanism for both compounds is the disruption of microbial cell membrane integrity.[2] As cationic molecules, they interact with negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to a loss of membrane stability, leakage of essential intracellular contents, and ultimately, cell death. The presence of bromine atoms in this compound is suggested to enhance its ability to penetrate and disrupt these microbial membranes.[2]
The following diagram illustrates this general mechanism of action:
Caption: General mechanism of membrane disruption by diamidine antiseptics.
Comparative Antimicrobial Efficacy
Both compounds are effective against a broad range of microorganisms, particularly Gram-positive bacteria, and also exhibit antifungal properties.[1][8][9][10] They are known to retain their activity in the presence of organic matter like pus and serum.[1][7][8]
While comprehensive head-to-head studies with extensive quantitative data are limited in publicly available literature, a notable study investigating synergistic effects with polymyxin B provides a direct comparison. This study found that combinations of polymyxin B and this compound isethionate showed synergistic inhibitory and bactericidal activity against Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, Escherichia coli, and Staphylococcus aureus.[11] The same study noted that while similar results were seen with propamidine, propamidine was not as active as this compound .[11]
Table 2: Summary of Antimicrobial Activity
| Feature | This compound Isethionate | Propamidine Isethionate |
| Antibacterial Spectrum | Gram-positive and some Gram-negative bacteria.[2][8] | Gram-positive and some Gram-negative bacteria.[1][10] |
| Antifungal Activity | Yes.[9] | Yes.[10] |
| Anti-protozoal Activity | Active against Acanthamoeba.[2][12] | Active against Acanthamoeba.[1][9][13][14] |
| Relative Potency | Reported to be more active than propamidine isethionate in a combination study.[11] | Reported to be less active than this compound isethionate in a combination study.[11] |
Clinical Applications
The clinical uses of both compounds are similar, primarily in topical formulations for minor infections.
-
This compound Isethionate: Commonly used in eye drops and ointments for minor eye and eyelid infections such as conjunctivitis and blepharitis.[8][15][16] It is also the active ingredient in antiseptic creams for skin applications.[8]
-
Propamidine Isethionate: Widely used in eye drops for the treatment of bacterial infections and is particularly noted for its use in treating Acanthamoeba keratitis.[1][9][13][17][18]
Experimental Protocols
A standard method to quantitatively compare the antimicrobial efficacy of these two compounds would be a Minimum Inhibitory Concentration (MIC) assay, typically performed via broth microdilution.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Prepare stock solutions of this compound Isethionate and Propamidine Isethionate in a suitable solvent (e.g., sterile deionized water).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) as the test medium.
-
Culture the test microorganisms (e.g., S. aureus, P. aeruginosa) overnight on appropriate agar plates.
-
-
Inoculum Preparation:
-
From the overnight culture, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of each compound in CAMHB to achieve a range of desired concentrations.
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Include a growth control well containing only the medium and the inoculum.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
The results for this compound and Propamidine Isethionate can then be directly compared.
-
The following diagram outlines this experimental workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Propamidine - Wikipedia [en.wikipedia.org]
- 2. This compound Isetionate [benchchem.com]
- 3. This compound | C17H18Br2N4O2 | CID 11974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. Dibromopropamidine isethionate | C19H24Br2N4O6S | CID 11973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propamidine isethionate | C21H32N4O10S2 | CID 67413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. BacMet Database browsing [bacmet.biomedicine.gu.se]
- 9. patient.info [patient.info]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. propamidine isetionate | 140-63-6 [chemicalbook.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound Isetionate : High quality API - Lebsa [lebsa.com]
- 17. Propamidine Isethionate: uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 18. Results of a trial of combined propamidine isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibrompropamidine's Efficacy Against Antibiotic-Resistant Staphylococci: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant staphylococci, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA), poses a significant threat to public health. This guide provides a comparative analysis of the in vitro efficacy of dibrompropamidine, an aromatic diamidine antiseptic, against these challenging pathogens, alongside currently utilized antibiotic alternatives. The data presented is compiled from various studies to offer a quantitative and methodological overview for research and development purposes.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and key comparator antibiotics against MRSA and VRSA. It is important to note that publicly available data on the efficacy of this compound against these specific resistant strains is limited, particularly for VRSA.
Table 1: In Vitro Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antimicrobial Agent | MIC Range (µg/mL) | MBC Range (µg/mL) |
| This compound Isethionate | <5 - 75[1] | Data Not Available |
| Vancomycin | 0.5 - 2[2] | >64[3] |
| Linezolid | 1 - 2[3] | >64[3] |
| Daptomycin | 0.125 - 1.0[1] | Data Not Available |
| Ceftaroline | 0.5 - 2[3] | 1[3] |
Table 2: In Vitro Efficacy Against Vancomycin-Resistant Staphylococcus aureus (VRSA)
| Antimicrobial Agent | MIC Range (µg/mL) | MBC Range (µg/mL) |
| This compound Isethionate | Data Not Available | Data Not Available |
| Vancomycin | ≥16[4] | Data Not Available |
| Linezolid | >90% susceptible[5] | Data Not Available |
| Daptomycin | >90% susceptible[5] | Data Not Available |
| Ceftaroline | ≤2[6] | Bactericidal[6] |
Note on this compound Data: The available data for this compound isethionate against MRSA shows a wide MIC range, suggesting that its efficacy may vary significantly depending on the specific strain. One study indicated that the bactericidal efficacy of this compound isethionate correlated with its MIC value, though specific MBC data was not provided.[1] The absence of data against VRSA highlights a critical gap in the current understanding of its potential in treating these highly resistant infections.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standardized clinical laboratory practices.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antimicrobial efficacy. The broth microdilution method is a standard procedure for determining MIC values.
Experimental Workflow for MIC Determination
Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Bacterial Inoculum: A standardized suspension of the test organism (e.g., MRSA or VRSA) is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate: A sterile 96-well microtiter plate is used to perform the assay.
-
-
Assay Procedure:
-
The serially diluted antimicrobial agent is dispensed into the wells of the microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Control wells are included: a growth control (broth and bacteria, no antimicrobial) and a sterility control (broth only).
-
-
Incubation and Reading:
-
The plate is incubated at 35-37°C for 16-20 hours.
-
Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a subsequent step to the MIC determination.
Experimental Workflow for MBC Determination
Workflow for determining Minimum Bactericidal Concentration (MBC).
Detailed Steps:
-
Subculturing from MIC Assay:
-
Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
-
Plating and Incubation:
-
The aliquots are spread onto antimicrobial-free agar plates (e.g., Mueller-Hinton agar).
-
The plates are incubated at 35-37°C for 18-24 hours.
-
-
Enumeration and MBC Determination:
-
After incubation, the number of colony-forming units (CFUs) on each plate is counted.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Concluding Remarks
The available in vitro data suggests that this compound isethionate exhibits activity against MRSA, although the wide range of reported MIC values warrants further investigation to understand its potency against diverse clinical isolates. The complete lack of data on its efficacy against VRSA represents a significant knowledge gap.
In contrast, established antibiotics such as vancomycin, linezolid, daptomycin, and ceftaroline have more extensively documented in vitro activity against both MRSA and VRSA, providing a clearer, though still challenging, picture of their therapeutic potential. For drug development professionals, the data underscores the need for further studies to precisely define the antimicrobial spectrum and potency of this compound and its derivatives against multidrug-resistant staphylococci. Such research is crucial for determining its potential role, if any, in the clinical management of these formidable pathogens.
References
- 1. Antibiotic and biocide resistance in methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibilities and molecular analysis of vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic activity of ceftobiprole compared with vancomycin versus methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Staphylococcus aureus (VRSA) using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibrompropamidine and Povidone-Iodine in Wound Healing: A Review of Preclinical and In Vitro Evidence
A comprehensive review of available scientific literature reveals a significant disparity in the experimental data for dibrompropamidine and povidone-iodine concerning their roles in wound healing. While povidone-iodine has been extensively studied, with a large body of evidence detailing its antimicrobial efficacy, cytotoxic profile, and impact on various stages of wound repair, there is a notable scarcity of similar experimental data for this compound. This guide, therefore, provides a detailed comparison based on the available evidence, highlighting the well-documented properties of povidone-iodine and summarizing the limited information on this compound.
Introduction to Wound Healing Antiseptics
The management of wounds to prevent infection and promote healing is a critical aspect of healthcare. Topical antiseptics are widely employed to reduce the microbial load in and around a wound, thereby creating a favorable environment for the natural healing process. Povidone-iodine, a broad-spectrum antiseptic, has been a mainstay in wound care for decades. This compound is another antiseptic agent, available in some topical preparations for minor skin infections. This guide aims to provide a comparative overview of these two agents for researchers, scientists, and drug development professionals, based on published experimental data.
Povidone-Iodine: An In-depth Look
Povidone-iodine is a complex of iodine with the polymer povidone. Its primary mechanism of action involves the slow release of free iodine, which is a highly reactive agent that nonspecifically targets microbial cellular components. This leads to the rapid death of a broad spectrum of pathogens, including bacteria, fungi, and viruses.[1]
Experimental Data on Povidone-Iodine in Wound Healing
Numerous in vivo and in vitro studies have investigated the effects of povidone-iodine on wound healing, with some conflicting results regarding its impact on host cells.
In Vivo Studies:
Animal studies have shown that povidone-iodine can be an effective antiseptic in wound care. For instance, a study on full-thickness excisional wounds in rats demonstrated that daily treatment with 0.5% povidone-iodine enhanced wound closure and the formation of granulation tissue.[2] The study suggested that these effects might be mediated by an increased expression of Transforming Growth Factor-β (TGF-β), a key signaling molecule in wound healing.[2] However, some studies have indicated that higher concentrations of povidone-iodine might delay epithelialization.[3]
In Vitro Cytotoxicity Studies:
The in vitro cytotoxicity of povidone-iodine on cells crucial for wound healing, such as fibroblasts and keratinocytes, has been a subject of extensive research. High concentrations of povidone-iodine have been shown to be toxic to these cells in culture.[4] For example, one study found that povidone-iodine concentrations of 0.2% and higher significantly reduced the viability of human dermal fibroblasts and increased apoptosis, leading to reduced wound closure in a scratch assay.[4] Conversely, other research suggests that the cytotoxic effects observed in vitro may not directly translate to the clinical setting, where the complex wound environment can modulate the activity of the antiseptic.[5]
Table 1: Summary of Quantitative Data for Povidone-Iodine in Wound Healing Models
| Parameter | Animal Model/Cell Line | Povidone-Iodine Concentration | Key Findings | Reference |
| Wound Closure | Sprague-Dawley Rats (Full-thickness excisional wounds) | 0.5% | Significantly enhanced wound contraction compared to control. | [2] |
| Cell Viability | Human Dermal Fibroblasts | 0.2% | 32% reduction in cell viability compared to control. | [4] |
| Apoptosis | Human Dermal Fibroblasts | 0.2% | 114% increase in Annexin V positive cells compared to control. | [4] |
| Wound Closure (In Vitro) | Human Dermal Fibroblasts | 0.2% | 2-fold decrease in wound closure in a scratch assay compared to control. | [4] |
Experimental Protocols for Povidone-Iodine Studies
In Vivo Wound Healing Model (Rat):
-
Animal Model: Male Sprague-Dawley rats.
-
Wound Creation: Four full-thickness excisional wounds (10-mm diameter) are created on the dorsal skin using a sterile punch.
-
Treatment Groups:
-
Control group: Wounds are left untreated or dressed with saline-soaked gauze.
-
Povidone-Iodine group: Wounds are dressed with gauze soaked in 0.5% povidone-iodine for a specified duration (e.g., 1 hour) daily for the initial days post-injury.
-
-
Analysis:
-
Wound Closure: The wound area is measured at regular intervals, and the percentage of wound contraction is calculated.
-
Histological Analysis: Tissue samples are collected at different time points, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for specific markers like TGF-β and α-smooth muscle actin (α-SMA) is performed to assess signaling pathways and myofibroblast differentiation.[2]
-
In Vitro Fibroblast Scratch Assay:
-
Cell Line: Primary normal human dermal fibroblasts.
-
Culture Conditions: Cells are grown to a confluent monolayer in appropriate culture medium.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Treatment: The cells are exposed to various concentrations of povidone-iodine (e.g., 0.1% to 3.2%) for a short duration (e.g., 1 minute).
-
Analysis:
-
Wound Closure: The width of the scratch is measured at different time points (e.g., 0 and 24 hours) to quantify cell migration and proliferation into the "wounded" area.
-
Cell Viability: Assays such as the MTT assay are used to determine the percentage of viable cells after treatment.
-
Apoptosis: Flow cytometry using Annexin V staining is employed to quantify the percentage of apoptotic cells.
-
Gene Expression: Real-time PCR can be used to measure the expression of genes involved in apoptosis, such as Caspase-3.[4]
-
Signaling Pathways Modulated by Povidone-Iodine
Povidone-iodine's influence on wound healing extends beyond its antimicrobial action. Studies suggest its involvement in modulating key signaling pathways.
Caption: Povidone-Iodine's potential role in promoting wound healing through the upregulation of TGF-β.
This compound: A Limited Evidence Base
This compound is an aromatic diamidine antiseptic. It is the active ingredient in some over-the-counter antiseptic creams, such as Brulidine. While it is used for minor skin infections, there is a significant lack of published experimental data on its efficacy and mechanism of action in wound healing models.
Experimental Data on this compound
The available literature on this compound primarily focuses on its antimicrobial spectrum and clinical use for minor infections. One study investigated the synergistic antimicrobial activity of this compound isethionate in combination with polymyxin B against a range of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The findings suggested a potential for this combination in treating wound and superficial eye infections.[6] However, this study did not provide data on wound healing itself. There is also a lack of in vitro studies examining the cytotoxicity of this compound on fibroblasts and keratinocytes, which is crucial for understanding its potential impact on the wound healing process. Reports of contact allergy to this compound also exist, highlighting a potential adverse effect.
Due to the absence of quantitative data from wound healing models, a comparative table and detailed experimental protocols for this compound, similar to those provided for povidone-iodine, cannot be generated at this time.
Experimental Workflow for Future this compound Research
To address the current knowledge gap, future research on this compound should employ standardized wound healing models.
Caption: A proposed experimental workflow to evaluate the wound healing properties of this compound.
Conclusion
Based on the currently available scientific literature, a direct and comprehensive comparison of the performance of this compound and povidone-iodine in wound healing models is challenging. Povidone-iodine has been extensively researched, with a large volume of data on its antimicrobial activity, effects on wound closure, and its cytotoxic profile. While some studies suggest potential for delayed healing at higher concentrations due to cytotoxicity, others indicate a beneficial role in promoting tissue repair at lower concentrations, possibly through the modulation of growth factors like TGF-β.
In contrast, the scientific data on this compound's role in wound healing is sparse. While it is used as a topical antiseptic for minor skin infections, there is a clear need for rigorous preclinical studies to evaluate its efficacy, optimal concentration, and its effects on the cellular and molecular processes of wound repair. Future research employing standardized in vivo and in vitro models is essential to elucidate the potential of this compound in wound care and to enable a more robust comparison with established antiseptics like povidone-iodine. For researchers and drug development professionals, povidone-iodine remains a well-characterized option with a substantial evidence base, whereas this compound represents an area requiring further investigation to validate its role in wound management.
References
- 1. researchgate.net [researchgate.net]
- 2. Transforming growth factor β plays an important role in enhancing wound healing by topical application of Povidone-iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of povidone-iodine on wound healing: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 550 Povidone Iodine Induced Apoptosis and Its Effect on Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Dibrompropamidine and Polyhexanide (PHMB): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two antimicrobial agents, Dibrompropamidine and Polyhexanide (PHMB). The information presented is based on available experimental data to assist researchers in evaluating their potential applications.
Overview of the Compounds
This compound is an aromatic diamidine antiseptic that has been used for the topical treatment of minor eye and skin infections.[1] Its isethionate salt is known for its bacteriostatic properties against a range of microorganisms.[1]
Polyhexanide (PHMB) , or polyhexamethylene biguanide, is a polymer with broad-spectrum antimicrobial activity.[2] It is widely used as an antiseptic and disinfectant in various medical applications, including wound care, due to its efficacy against bacteria, fungi, and some viruses.[2]
Mechanism of Action
Both this compound and PHMB exert their antimicrobial effects primarily by disrupting the microbial cell membrane.
This compound 's mechanism involves the interaction and disruption of the integrity of the microbial cell membrane, which leads to the leakage of cellular contents and ultimately cell death.[3]
dot
Caption: Mechanism of action for this compound.
PHMB is a cationic polymer that binds to the negatively charged components of the bacterial cell membrane, such as phospholipids and lipopolysaccharides. This interaction disrupts the membrane's structure and function, leading to increased permeability and leakage of intracellular components, resulting in cell death.[1][4]
dot
Caption: Mechanism of action for Polyhexanide (PHMB).
Antimicrobial Efficacy
The following tables summarize the in vitro antimicrobial activity of this compound and PHMB against common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Organism | This compound | Polyhexanide (PHMB) |
| Staphylococcus aureus | Synergistic inhibitory and bactericidal activity when combined with polymyxin B.[5] | MIC: 0.5-2 mg/L[6] MBC: 0.5-2 mg/L[6] |
| Pseudomonas aeruginosa | Synergistic inhibitory and bactericidal activity when combined with polymyxin B.[5] | MIC: 22.6 ± 8.0 µg/mL[7] |
| Escherichia coli | Synergistic inhibitory and bactericidal activity when combined with polymyxin B.[5] | MIC: 23.77±2.96 µg/ml MBC: 47.55±5.91 µg/ml[8] |
| Enterobacter cloacae | Synergistic inhibitory and bactericidal activity when combined with polymyxin B.[5] | N/A |
| Proteus mirabilis | Synergistic inhibitory and bactericidal activity when combined with polymyxin B.[5] | N/A |
N/A: Data not available from the searched literature.
Cytotoxicity
The cytotoxic effects of these compounds on relevant cell lines for wound healing are crucial for their clinical application.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | This compound | Polyhexanide (PHMB) |
| Human Dermal Fibroblasts (HDF) | N/A | Time-dependent cytotoxicity observed at concentrations of 0.01%, 0.04%, and 0.1%.[9][10] |
| Human Epidermal Keratinocytes (HEK) | N/A | Concentration- and time-dependent cytotoxicity observed at concentrations of 0.01%, 0.04%, and 0.1%.[9][10] |
| Murine Fibroblasts (L929) | N/A | Cytotoxicity observed.[11] |
| Bovine Mammary Epithelial Cells (MAC-T) | N/A | IC50: 21 ± 2 mg/L[5][12][13] |
N/A: Data not available from the searched literature.
Anti-inflammatory Effects and Wound Healing
This compound: Limited in vitro data is available regarding its specific anti-inflammatory properties or its direct impact on wound healing models.
Polyhexanide (PHMB): Some studies suggest that PHMB may have anti-inflammatory effects by inhibiting the formation of reactive oxygen species in vitro.[1] Clinically relevant concentrations of PHMB have been shown to enhance the in vitro proliferation of normal human keratinocytes.[1] In some in vivo models and clinical cases, PHMB-containing dressings have been associated with reduced infection, pain, and exudate levels, while promoting granulation tissue and epithelialization.[3]
Experimental Protocols
Antimicrobial Susceptibility Testing (MIC/MBC Determination)
A general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is outlined below.
dot
Caption: General workflow for MIC and MBC determination.
The broth microdilution method is a common technique. Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism.[6] For MBC determination, aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.[6]
Cytotoxicity Assays
Cytotoxicity is often assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced indicates a reduction in cell viability.
-
LDH Assay: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.
For these assays, cell lines such as human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK) are cultured in the presence of various concentrations of the test compound for a specified period. The cell viability is then measured and compared to untreated control cells to determine the cytotoxic potential of the compound. The IC50 value, the concentration that inhibits 50% of cell viability, is a common metric for cytotoxicity.[5][12][13]
Conclusion
This guide provides a side-by-side comparison of the in vitro properties of this compound and Polyhexanide (PHMB) based on the currently available literature. PHMB has a broader base of published quantitative data regarding its antimicrobial efficacy and cytotoxicity. This compound shows promise, particularly in synergistic combinations, but further in vitro studies are needed to quantify its antimicrobial and cytotoxic profiles comprehensively. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to conduct their own evaluations for specific applications.
References
- 1. ijesi.org [ijesi.org]
- 2. activheal.com [activheal.com]
- 3. Polyhexanide-Releasing Membranes for Antimicrobial Wound Dressings: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiseptic activity of different ophthalmic formulations: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psu.med-expert.com.ua [psu.med-expert.com.ua]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. In Vitro activity of Manuka Honey and polyhexamethylene biguanide on filamentous fungi and toxicity to human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine Mastitis [frontiersin.org]
- 13. preprints.org [preprints.org]
Cross-resistance studies between Dibrompropamidine and other antiseptics
A comprehensive analysis of cross-resistance between commonly used antiseptics reveals intricate patterns of bacterial defense, primarily driven by efflux pump overexpression and cell membrane modifications. While extensive data exists for chlorhexidine, benzalkonium chloride, and triclosan, a significant knowledge gap remains for the diamidine antiseptic, dibrompropamidine, necessitating further investigation into its potential for cross-resistance.
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among antiseptics is paramount in the fight against antimicrobial resistance. The development of bacterial strains resistant to one antiseptic can confer reduced susceptibility to others, as well as to clinically important antibiotics, thereby compromising infection control strategies. This guide provides a comparative analysis of cross-resistance studies, focusing on the well-documented interplay between chlorhexidine, benzalkonium chloride, and triclosan, and explores the theoretical implications for this compound based on its mechanism of action.
Quantitative Analysis of Antiseptic Cross-Resistance
The development of resistance to one antiseptic agent can lead to a measurable increase in the minimum inhibitory concentration (MIC) of other antiseptics. The following table summarizes quantitative data from studies investigating cross-resistance in bacteria exposed to chlorhexidine, benzalkonium chloride, and triclosan. It is important to note that the extent of cross-resistance can be species- and strain-dependent.
| Antiseptic-Resistant Strain | Inducing Agent | Organism | Fold Increase in MIC of Chlorhexidine | Fold Increase in MIC of Benzalkonium Chloride | Fold Increase in MIC of Triclosan | Reference |
| E. coli O157:H7 | Triclosan | Escherichia coli | 2-4 | 2-4 | >1000 | [1] |
| E. coli K-12 | Triclosan | Escherichia coli | No significant change | No significant change | >1000 | [1] |
| E. coli O55 | Triclosan | Escherichia coli | No significant change | No significant change | >1000 | [1] |
| Enterobacter cloacae | Chlorhexidine | Enterobacter cloacae | 10-16 | 6 | 6-15 | [2] |
| Acinetobacter xylosoxidans | Chlorhexidine | Acinetobacter xylosoxidans | 5-6 | 2-100 | 4 | [2] |
Key Mechanisms of Antiseptic Cross-Resistance
The primary drivers of cross-resistance among the studied antiseptics are the overexpression of multidrug efflux pumps and modifications to the bacterial cell envelope.
1. Efflux Pump Overexpression: Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antiseptics and antibiotics, out of the bacterial cell. Overexpression of these pumps reduces the intracellular concentration of the antiseptic, leading to decreased susceptibility. Several families of efflux pumps are implicated in antiseptic resistance, with the Resistance-Nodulation-Division (RND) and Small Multidrug Resistance (SMR) families being particularly prominent. For instance, the AcrAB-TolC efflux system in E. coli is known to extrude triclosan.[1][3]
2. Cell Membrane and Wall Modifications: Changes in the composition and charge of the bacterial cell membrane and wall can hinder the interaction of cationic antiseptics, such as chlorhexidine and benzalkonium chloride, with their target sites. These modifications can reduce the permeability of the cell envelope to these agents.
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for quantifying the in vitro activity of an antimicrobial agent.
-
Preparation of Antiseptic Stock Solutions: Prepare high-concentration stock solutions of the antiseptics in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antiseptic in cation-adjusted Mueller-Hinton broth (or another suitable growth medium) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to the desired final concentration in the broth.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the test organism (typically 18-24 hours at 37°C).
-
Reading Results: The MIC is determined as the lowest concentration of the antiseptic that completely inhibits visible bacterial growth.
In Vitro Development of Antiseptic-Resistant Strains
This protocol describes a method for generating bacterial strains with reduced susceptibility to an antiseptic.
-
Initial MIC Determination: Determine the baseline MIC of the antiseptic for the wild-type bacterial strain.
-
Sub-inhibitory Exposure: Culture the bacteria in broth containing the antiseptic at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Serial Passaging: After incubation, transfer an aliquot of the culture to fresh broth containing a two-fold higher concentration of the antiseptic.
-
Repeat Passaging: Repeat the serial passaging for a number of cycles, gradually increasing the antiseptic concentration.
-
Isolation of Resistant Mutants: Plate the culture from the highest tolerated antiseptic concentration onto agar plates containing the same concentration of the antiseptic to isolate individual resistant colonies.
-
Confirmation of Resistance: Determine the MIC of the isolated colonies to confirm a stable increase in resistance compared to the wild-type strain.
Signaling Pathways and Resistance Mechanisms
The development of antiseptic resistance is often regulated by complex signaling pathways that sense environmental stress and modulate the expression of resistance-conferring genes.
References
Unveiling the Synergistic Power of Dibrompropamidine in Antimicrobial Combinations
A comprehensive analysis of experimental data highlights the enhanced efficacy of Dibrompropamidine when paired with other antimicrobial agents, offering promising avenues for combating a range of bacterial pathogens.
Researchers and drug development professionals are constantly seeking innovative strategies to overcome antimicrobial resistance. One such strategy is the use of combination therapies, where the synergistic effect of two or more drugs leads to a greater therapeutic outcome than the sum of their individual effects. This guide delves into the synergistic potential of this compound, an antiseptic and disinfectant, when combined with other antimicrobials. Drawing upon key studies, we present a comparative analysis supported by experimental data and detailed methodologies to validate its synergistic action.
Mechanism of Synergy: Enhancing Permeability
This compound's primary mechanism of synergistic action lies in its ability to disrupt the microbial cell membrane.[1] This disruption increases the permeability of the bacterial cell wall, facilitating the entry of other antimicrobial agents and enhancing their access to intracellular targets. This "one-two punch" approach can be particularly effective against bacteria that have developed resistance to single-agent therapies.
Synergistic Combinations and Efficacy
Experimental evidence has demonstrated the synergistic and bactericidal activity of this compound in combination with several other antimicrobials against a spectrum of both Gram-positive and Gram-negative bacteria.
Combination with Polymyxin B
A notable study investigated the synergistic effects of this compound isethionate combined with Polymyxin B. The combination exhibited significant synergistic inhibitory and bactericidal activity against a range of clinically relevant bacteria.
Table 1: Synergistic Activity of this compound and Polymyxin B
| Target Microorganism | Type | Observed Effect |
| Pseudomonas aeruginosa | Gram-negative | Synergistic |
| Enterobacter cloacae | Gram-negative | Synergistic |
| Proteus mirabilis | Gram-negative | Synergistic |
| Escherichia coli | Gram-negative | Synergistic |
| Staphylococcus aureus | Gram-positive | Synergistic |
Note: While the study confirmed synergistic effects, specific Fractional Inhibitory Concentration (FIC) index values were not available in the accessed literature.
Combinations with Sulfonamides, Trimethoprim, and Silver Nitrate
Further research has explored the synergistic potential of this compound with other classes of antimicrobials. These studies have also pointed towards an enhancement of antibacterial activity when this compound is part of a combination therapy. The increased uptake of the partner antimicrobials due to this compound's effect on cell permeability is a key factor in this synergy.
Quantitative data (FIC indices) for these combinations were not available in the reviewed literature, but the studies confirmed a synergistic relationship.
Experimental Protocols
To ensure the reproducibility and validation of these findings, it is crucial to understand the experimental methodologies employed. The following protocols are based on standard methods for assessing antimicrobial synergy.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and the partner antimicrobial are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of this compound are added. Along the y-axis, serial dilutions of the second antimicrobial are added. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each antimicrobial alone are also included.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizing the Experimental Workflow
The logical flow of a synergy validation experiment can be visualized as follows:
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound is primarily attributed to its impact on the bacterial cell envelope, a mechanism that can be illustrated as a simplified signaling pathway.
Conclusion
The available evidence strongly suggests that this compound can act as a potent synergistic agent when combined with other antimicrobials, particularly Polymyxin B. Its ability to permeabilize the bacterial cell membrane provides a clear mechanism for this enhanced activity. While the qualitative synergistic effect is well-documented, further research to quantify the Fractional Inhibitory Concentration (FIC) indices for a broader range of antimicrobial combinations is warranted. Such data would provide a more detailed and comparative understanding of this compound's potential in the development of novel and effective combination therapies to combat bacterial infections. Researchers are encouraged to utilize the outlined experimental protocols to further investigate and validate these promising synergistic interactions.
References
A Comparative Analysis of Dibrompropamidine and Silver-Based Antiseptics: Efficacy, Mechanism, and Safety
An Objective Guide for Researchers and Drug Development Professionals
The management of microbial contamination is a cornerstone of clinical practice, particularly in wound care and ophthalmology. The ideal antiseptic should possess broad-spectrum antimicrobial activity while exhibiting minimal toxicity to host tissues, thereby promoting an environment conducive to healing. Among the myriad of available agents, the aromatic diamidine, Dibrompropamidine, and various silver-based formulations represent two distinct classes of topical antiseptics. This guide provides a comparative analysis of their mechanisms of action, antimicrobial efficacy, and cytotoxicity, supported by available experimental data to inform research and development.
Mechanisms of Action
The fundamental difference between this compound and silver-based antiseptics lies in their molecular targets and mechanisms of microbial inhibition.
This compound
This compound, an organobromine compound, belongs to the aromatic diamidine class of antiseptics. Its primary mechanism of action is the disruption of microbial cell membrane integrity. The cationic amidine groups interact with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction alters membrane fluidity and permeability, leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately resulting in bacteriostasis and cell death.[1] The presence of bromine atoms in its structure is thought to enhance its lipophilicity, facilitating its penetration into the microbial membrane.[1]
Caption: Mechanism of Action for this compound.
Silver-Based Antiseptics
Silver-based antiseptics, including silver sulfadiazine (SSD) and nanocrystalline silver, exert their antimicrobial effects through the multifaceted actions of the silver ion (Ag+). Unlike this compound's focused attack on the cell membrane, silver ions have multiple intracellular and extracellular targets.
-
Cell Wall and Membrane Interaction: Silver ions bind to sulfur-containing proteins (thiol groups) within the bacterial cell wall and membrane, disrupting their structure and function.[2] This can interfere with transport processes and membrane integrity.
-
Enzyme Inhibition: Ag+ can penetrate the cell and inhibit essential enzymes, particularly those in the respiratory chain, by binding to their thiol groups. This disrupts ATP production and leads to the generation of reactive oxygen species (ROS), causing oxidative stress.[2][3]
-
DNA Disruption: Once inside the cell, silver ions can interact with DNA, causing it to condense and lose its ability to replicate, thereby preventing cell division.[4]
Caption: Multi-targeted Mechanism of Action for Silver Ions.
Comparative Antimicrobial Efficacy
Direct comparative studies evaluating the antimicrobial efficacy of this compound and silver-based antiseptics under identical conditions are limited in publicly available literature. The following tables summarize available data from separate studies. It is critical to note that variations in experimental protocols (e.g., media, inoculum size, incubation time) can significantly influence results, and therefore, a direct comparison of these values should be made with caution.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound Isethionate MIC (µg/mL) | Silver Sulfadiazine MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | <5 | 16 - 64 |
| Staphylococcus aureus (MRSA) | <5 - 75[1] | 16 - 64 |
| Pseudomonas aeruginosa | Data not available | 16 - 64 |
| Escherichia coli | Data not available | 16 - 64 |
| Candida albicans | Data not available | 16 - 64 |
Data for Silver Sulfadiazine compiled from multiple sources indicating a general effective range.
Cytotoxicity and Safety Profile
An ideal antiseptic must be selectively toxic to microbes while preserving the viability of host cells essential for healing, such as fibroblasts and keratinocytes.
This compound
Silver-Based Antiseptics
The cytotoxicity of silver is a significant concern, particularly in wound healing. Numerous in vitro studies have demonstrated that silver sulfadiazine can be toxic to both human fibroblasts and keratinocytes.[6][7] This toxicity is concentration-dependent and has been linked to delays in wound re-epithelialization.[7] The challenge in developing silver-based dressings is to achieve a formulation that allows for a sustained release of silver ions at a concentration sufficient for antimicrobial activity but below the threshold for host cell toxicity.[8] While silver is effective in reducing wound bioburden, its potential to impair the cellular processes of healing necessitates careful consideration of its use, especially in non-infected or lightly contaminated wounds.[2][7]
Table 2: Summary of Cytotoxicity Profile
| Antiseptic | Affected Cell Types | Reported Effects |
| This compound | Keratocytes (from Propamidine data) | Time- and concentration-dependent cytotoxicity observed with prolonged exposure.[9] |
| Silver-Based | Fibroblasts, Keratinocytes | Reduces cell viability and proliferation; may delay wound re-epithelialization.[6][7][10] |
Experimental Protocols
The quantitative data presented in this guide are derived from standard in vitro microbiology and cell biology assays. Understanding these methodologies is crucial for interpreting the results.
Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death (typically a 99.9% reduction in the initial inoculum).
Generalized Protocol:
-
Preparation: A two-fold serial dilution of the antiseptic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the test microorganism.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is identified as the lowest concentration in which no turbidity (visible growth) is observed.
-
MBC Determination: An aliquot from the clear wells (at and above the MIC) is sub-cultured onto an agar plate without any antiseptic. After further incubation, the lowest concentration that prevents any growth on the agar is determined as the MBC.
Caption: Generalized workflow for MIC and MBC determination.
Cytotoxicity Assays
Cytotoxicity is typically assessed by exposing cultured human cells (e.g., fibroblasts, keratinocytes) to various concentrations of the test agent.
Generalized Protocol (MTT Assay Example):
-
Cell Seeding: Human fibroblasts or keratinocytes are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with a medium containing serial dilutions of the antiseptic. A set of wells with untreated cells serves as a control.
-
Incubation: Cells are incubated with the antiseptic for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization & Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells. The concentration that reduces cell viability by 50% (CC50) can then be calculated.
Conclusion
This compound and silver-based compounds are effective antiseptics that operate through fundamentally different mechanisms.
-
This compound acts primarily by disrupting the microbial cell membrane. It is established for use in ophthalmic applications, though data on its broad-spectrum efficacy and cytotoxicity on skin cells is limited in recent literature.
-
Silver-based antiseptics offer broad-spectrum activity through a multi-targeted approach, inhibiting key cellular functions and structures. Their primary application is in wound and burn care. However, their clinical utility is tempered by a known potential for cytotoxicity to fibroblasts and keratinocytes, which can delay healing. The development of advanced silver dressings focuses on controlling the release of silver ions to balance antimicrobial efficacy with host cell safety.
For drug development professionals, the choice between these or other antiseptic agents depends heavily on the intended application. For superficial or ocular infections where membrane disruption is a desired mechanism, diamidines like this compound may be suitable. For managing high bioburden in complex wounds, the potent, multi-targeted action of silver is beneficial, but development must focus on formulations that mitigate its cytotoxic effects to support, rather than hinder, the wound healing cascade. Further direct, head-to-head comparative studies are needed to provide a clearer quantitative assessment of their relative performance.
References
- 1. Antibiotic and biocide resistance in methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical utility of antimicrobial susceptibility measurement plate covering formulated concentrations of various ophthalmic antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. A 10-year microbiological study of Pseudomonas aeruginosa strains revealed the circulation of populations resistant to both carbapenems and quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perfusfind.com [perfusfind.com]
- 9. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dibrompropamidine's Activity Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity of dibrompropamidine with other commonly used antiseptics, chlorhexidine and povidone-iodine, against various clinical isolates. Due to the limited availability of extensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial and fungal pathogens, this guide incorporates data on the closely related compound, propamidine isethionate, as a surrogate where specific this compound data is unavailable. The information is compiled from various scientific studies and presented to aid in research and development efforts.
Executive Summary
This compound and its related aromatic diamidines exhibit antimicrobial properties, with evidence suggesting they act by disrupting the microbial cell membrane. While comprehensive MIC data for this compound against a broad spectrum of clinical bacterial and fungal isolates remains limited in publicly available literature, existing studies on propamidine isethionate demonstrate activity, particularly against Acanthamoeba species. In contrast, extensive data is available for the widely used antiseptics, chlorhexidine and povidone-iodine, showcasing their broad-spectrum efficacy against a variety of clinically significant pathogens. This guide presents a compilation of available data to facilitate a comparative assessment and to highlight areas where further research on this compound is warranted.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for propamidine isethionate (as a surrogate for this compound), chlorhexidine, and povidone-iodine against various clinical isolates. It is crucial to note that direct comparative studies are scarce, and the data presented is aggregated from multiple sources. Variations in experimental protocols between studies should be considered when interpreting these values.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | Propamidine Isethionate (µg/mL) | Chlorhexidine (µg/mL) | Povidone-Iodine (µg/mL) |
| Staphylococcus aureus | No recent data found | 0.625 - 16[1][2][3] | 5000 - 10,000[4][5] |
| Pseudomonas aeruginosa | No recent data found | 0.5 - 64[1][2] | No specific MIC found; effective at 0.25% (w/w)[6] |
| Escherichia coli | No recent data found | 2 - 64[2][7] | No specific MIC found; effective at >99.99% kill rate[8] |
| Enterococcus faecium (VRE) | No recent data found | 1:2048 (dilution)[7] | No specific MIC found |
| Klebsiella pneumoniae (XDR) | No recent data found | 1:512 - 1:4096 (dilution)[7] | No specific MIC found; effective at 0.25% (w/w)[6] |
| Acinetobacter baumannii (XDR) | No recent data found | 1:1024 (dilution)[7] | No specific MIC found |
Table 2: Antifungal and Anti-Amoebal Activity (MIC/MCC in µg/mL)
| Microorganism | Propamidine Isethionate (µg/mL) | Chlorhexidine (µg/mL) | Povidone-Iodine (µg/mL) |
| Candida spp. | No recent data found | 0.78 - 6.25[9] | 600 - 5,000[10] |
| Fusarium spp. | No recent data found | 2 - >16[11] | No specific MIC found |
| Microsporum canis | No recent data found | 50[1] | No specific MIC found |
| Trichophyton mentagrophytes | No recent data found | 6.25[1] | No specific MIC found |
| Acanthamoeba spp. (MCC) | 296.8 (mean)[12] | 10.9 (mean)[12] | No specific MCC found |
MCC: Minimum Cysticidal Concentration Note: Some chlorhexidine values are presented as dilutions of a formulated product.
Experimental Protocols
The determination of antimicrobial activity is primarily conducted through standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17][18]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a cornerstone for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
Following the MIC determination, the MBC can be ascertained to understand if the agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).
-
Subculturing: A small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Hypothesized Mechanism of Action for Diamidines
Caption: Proposed mechanism of action for diamidine antiseptics.
References
- 1. Efficacy of chlorhexidine against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorhexidine MICs Remain Stable Among Antibiotic-Resistant Bacterial Isolates Collected from 2005 to 2019 at Three US Sites | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of povidone-iodine and propanol-based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Susceptibility of multidrug resistant clinical pathogens to a chlorhexidine formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. Frontiers | Antifungal susceptibility and clinical efficacy of chlorhexidine combined with topical ophthalmic medications against Fusarium species isolated from corneal samples [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 16. goums.ac.ir [goums.ac.ir]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. iacld.com [iacld.com]
- 19. nicd.ac.za [nicd.ac.za]
A Head-to-Head Comparative Analysis of Dibrompropamidine and Commercial Antiseptics
In the landscape of antiseptic agents, the selection of an appropriate compound is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, data-driven comparison of Dibrompropamidine with two widely used commercial antiseptics: Chlorhexidine and Povidone-Iodine. The following sections detail their antimicrobial efficacy and cytotoxicity, supported by experimental data and protocols.
Antimicrobial Efficacy
The in vitro efficacy of an antiseptic is a critical determinant of its clinical and research utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
A review of available literature indicates that this compound isethionate exhibits notable activity against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). However, comprehensive data across a wide spectrum of bacteria remains limited in publicly accessible research. In contrast, Chlorhexidine and Povidone-Iodine have been extensively studied, with established efficacy against a broad range of both Gram-positive and Gram-negative bacteria.
Below is a summary of the antimicrobial efficacy data for these three antiseptics against common bacterial strains.
| Antiseptic | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound Isethionate | Staphylococcus aureus (MRSA) | <5 - 75 | Not widely reported |
| Chlorhexidine | Staphylococcus aureus | 0.06 - 4 | 10.5 - 32 |
| Pseudomonas aeruginosa | 1.95 - 31.3 | 1.95 - 62.5 | |
| Povidone-Iodine | Staphylococcus aureus | 5000 | Not widely reported |
Cytotoxicity Profile
An ideal antiseptic should exhibit high antimicrobial activity with minimal toxicity to host cells, ensuring that the healing process is not impeded. Cytotoxicity is often evaluated by determining the 50% cytotoxic concentration (CC50), which is the concentration of a substance that causes the death of 50% of a cell population in vitro. Human keratinocytes (e.g., HaCaT cell line) and fibroblasts are commonly used for these assays as they are key cell types in wound healing.
| Antiseptic | Cell Line | Cytotoxicity Metric | Value |
| This compound Isethionate | Human Keratinocytes/Fibroblasts | CC50 | Data not available |
| Chlorhexidine | Human Keratinocytes (HaCaT) | Viability Reduction | Significant reduction at 0.02% and 0.2% |
| Human Gingival Fibroblasts | CC50 | 173.07 ±10.27 µg/mL | |
| Povidone-Iodine | Human Keratinocytes (HaCaT) | Viability Reduction | Highly cytotoxic, even at low concentrations |
| Human Fibroblasts | Viability Reduction | Significant reduction |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antiseptic Dilutions: A two-fold serial dilution of the antiseptic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antiseptic) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antiseptic that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as an extension of the MIC assay.
-
Subculturing: Following the determination of the MIC, a small aliquot (typically 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar plate.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antiseptics on human cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human keratinocytes or fibroblasts are seeded into a 96-well plate at a predetermined density and allowed to adhere for 24 hours.
-
Treatment: The cell culture medium is replaced with medium containing various concentrations of the antiseptic. Control wells with medium alone and with the vehicle used to dissolve the antiseptic are included.
-
Incubation: The cells are incubated with the antiseptic for a specified period (e.g., 24 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of CC50: The CC50 value is calculated by plotting the percentage of cell viability against the antiseptic concentration and determining the concentration that results in a 50% reduction in cell viability compared to the untreated control.
Mechanism of Action
The antimicrobial activity of these antiseptics is attributed to their distinct mechanisms of action.
-
This compound: This diamidine compound primarily targets and disrupts the integrity of the microbial cell membrane. This disruption leads to the leakage of essential cellular components, ultimately resulting in cell death.
-
Chlorhexidine: At low concentrations, chlorhexidine disrupts the bacterial cell membrane, leading to the leakage of intracellular components. At higher concentrations, it causes the coagulation of the cytoplasm.
-
Povidone-Iodine: This iodophor complex slowly releases free iodine, which is a potent oxidizing agent. The free iodine oxidizes key microbial components, including proteins, nucleotides, and fatty acids, leading to rapid cell death.
Conclusion
This guide provides a comparative overview of this compound, Chlorhexidine, and Povidone-Iodine based on available scientific literature. While Chlorhexidine and Povidone-Iodine are well-characterized antiseptics with broad-spectrum antimicrobial activity, there is a comparative lack of comprehensive, publicly available data for this compound, particularly concerning its MBC against a wide range of bacteria and its specific cytotoxicity (CC50) values. The existing data suggests this compound is effective against certain Gram-positive bacteria.
For researchers and drug development professionals, the choice of antiseptic will depend on the specific application, the target microorganisms, and the importance of minimizing host cell toxicity. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of this compound against other commercial antiseptics.
A Comparative Analysis of the Antimicrobial Efficacy of Dibrompropamidine and Natural Substances
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a thorough evaluation of both synthetic and natural compounds for their potential in combating pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial efficacy of the synthetic antiseptic, dibrompropamidine, against a selection of well-documented natural antimicrobial substances. This objective comparison is supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid in research and development efforts.
Quantitative Efficacy: A Head-to-Head Comparison
The antimicrobial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and selected natural antimicrobials against two clinically relevant bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium).
| Antimicrobial Agent | Active Compound(s) | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| This compound | This compound isethionate | Staphylococcus aureus (MRSA) | <5 - 75 µg/mL[1] |
| Pseudomonas aeruginosa | Synergistic activity with polymyxin B[2] | ||
| Tea Tree Oil | Terpinen-4-ol, α-terpineol, etc. | Staphylococcus aureus | 0.25% (v/v)[3] |
| Pseudomonas aeruginosa | 4% (v/v)[4] | ||
| Oregano Oil | Carvacrol, Thymol | Staphylococcus aureus | 0.125 - 1.90 mg/mL[5] |
| Pseudomonas aeruginosa | 0.8 mg/mL[6][7] | ||
| Garlic Extract | Allicin | Staphylococcus aureus | 40 mg/mL[8] |
| Pseudomonas aeruginosa | 40 - 80 mg/mL[9] |
Note: The efficacy of natural extracts can vary depending on the extraction method and the concentration of active compounds.
Mechanisms of Antimicrobial Action
The methods by which these substances inhibit microbial growth differ significantly. This compound primarily targets the integrity of the microbial cell membrane, while natural antimicrobials often exhibit broader, multi-target mechanisms.
This compound: Disrupting the Microbial Shield
This compound's mechanism of action is centered on the disruption of the bacterial cell membrane.[10] This leads to increased permeability and the subsequent leakage of essential intracellular components, ultimately resulting in cell death.
Caption: Mechanism of action for this compound.
Natural Antimicrobials: A Multi-pronged Attack
Natural antimicrobial substances often contain a complex mixture of bioactive compounds that can act on multiple cellular targets simultaneously. This multi-target approach is believed to reduce the likelihood of microbial resistance development.
Garlic (Allicin): The primary antimicrobial compound in garlic, allicin, exerts its effect by reacting with thiol groups of various enzymes, thereby inactivating them and disrupting essential metabolic processes.[11][12]
Caption: Antimicrobial mechanism of Allicin from garlic.
Oregano Oil (Carvacrol): Carvacrol, a major component of oregano oil, disrupts the bacterial cell membrane, leading to increased permeability and dissipation of the proton motive force.[5][13] It has also been shown to interfere with amino acid metabolism.[5]
Caption: Dual antimicrobial mechanisms of Carvacrol.
Experimental Protocols
Standardized methods are crucial for the reproducible assessment of antimicrobial efficacy. The following are detailed protocols for two common methods used to determine MIC values.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Antimicrobial stock solution
-
Sterile pipette and tips
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the antimicrobial stock solution in MHB across the wells of a 96-well microtiter plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the antimicrobial solution is added to the first well and serially diluted down the row. The last well serves as a growth control and contains no antimicrobial agent.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.[14]
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test substance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Filter paper disks impregnated with a known concentration of the antimicrobial agent
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are pressed down firmly to make complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading Results:
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Antibiotic and biocide resistance in methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance Pseudomonas Aeruginosa [idse.net]
- 4. researchgate.net [researchgate.net]
- 5. A Carvacrol-Rich Essential Oil Extracted From Oregano (Origanum vulgare “Hot & Spicy”) Exerts Potent Antibacterial Effects Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of natural products against MDR bacteria: A scientometric visualization analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Allicin? [synapse.patsnap.com]
- 12. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Carvacrol-Rich Essential Oil Extracted From Oregano (Origanum vulgare “Hot & Spicy”) Exerts Potent Antibacterial Effects Against Staphylococcus aureus [frontiersin.org]
- 14. protocols.io [protocols.io]
- 15. asm.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microbenotes.com [microbenotes.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Dibrompropamidine
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as crucial as the discoveries they enable. Dibrompropamidine, an antiseptic and disinfectant, requires careful handling from acquisition to disposal to minimize risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety and environmental regulations.
Core Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1] This ensures the complete breakdown of the compound, preventing its release into the ecosystem. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include any relevant hazard information.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Engage a Licensed Waste Management Contractor:
-
Contact a certified hazardous waste disposal company to arrange for the collection and transport of the this compound waste.
-
Ensure the contractor is licensed for the transport and destruction of chemical waste.
-
-
Packaging for Disposal:
-
Use sturdy, chemically resistant, and sealable containers for storing this compound waste.
-
Ensure containers are tightly closed to prevent leaks or spills during transport.
-
-
Contaminated Material Disposal:
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or incinerated if combustible.[1]
-
Personal Protective Equipment (PPE): Used gloves, lab coats, and other contaminated PPE should be collected in a designated, sealed bag and disposed of through the chemical waste stream.
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill should be treated as hazardous waste and disposed of accordingly.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition. [1]
-
Prevent further leakage or spillage if it is safe to do so. [1]
-
Contain the spill using inert absorbent materials.
-
Collect the spilled material and any contaminated absorbents into a suitable, closed container for disposal. [1]
-
Avoid allowing the chemical to enter drains, as discharge into the environment must be avoided. [1]
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Classification | Not Classified | [1][2] |
| Environmental Hazards (ADR/RID, IMDG, IATA) | No | [1] |
| UN Number | No data available | [1] |
Note: The absence of a hazardous classification does not preclude the need for professional disposal methods to prevent environmental contamination.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
